molecular formula C6H5NO4 B3050397 4-Formyl-3-methylisoxazole-5-carboxylic acid CAS No. 256473-81-1

4-Formyl-3-methylisoxazole-5-carboxylic acid

Cat. No.: B3050397
CAS No.: 256473-81-1
M. Wt: 155.11 g/mol
InChI Key: BFNONMTUKUIPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Formyl-3-methylisoxazole-5-carboxylic acid is a high-value bifunctional scaffold designed for advanced organic synthesis and drug discovery. This compound features both a carboxylic acid and a formyl group on its isoxazole core, making it an ideal precursor for the development of novel peptidomimetics and hybrid peptides. Incorporating such unnatural amino acid structures into peptide chains is a established strategy to enhance metabolic stability and therapeutic potential, overcoming the limitations of natural peptides . Isoxazole derivatives are recognized for their broad spectrum of biological activities, including immunosuppressive, anticancer, and anti-inflammatory properties, and frequently serve as key pharmacophores in FDA-approved drugs . Researchers can utilize the formyl group for condensation reactions and the carboxylic acid for coupling, enabling the construction of diverse compound libraries. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-formyl-3-methyl-1,2-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c1-3-4(2-8)5(6(9)10)11-7-3/h2H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNONMTUKUIPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599693
Record name 4-Formyl-3-methyl-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256473-81-1
Record name 4-Formyl-3-methyl-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 4-Formyl-3-methylisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Formyl-3-methylisoxazole-5-carboxylic acid , a critical bifunctional heterocyclic scaffold used in medicinal chemistry for the synthesis of peptidomimetics, agrochemicals, and anti-inflammatory agents.[1]

Executive Summary

4-Formyl-3-methylisoxazole-5-carboxylic acid (CAS: 256473-81-1 ) is a highly functionalized isoxazole derivative characterized by three distinct reactive centers: a carboxylic acid at C5, a formyl (aldehyde) group at C4, and a methyl group at C3.[1][2][3] This specific substitution pattern renders it an "orthogonal" synthon, allowing researchers to selectively manipulate the aldehyde and acid groups to construct complex heterocyclic libraries. It is widely utilized as a bioisostere for


-unsaturated amino acids and as a precursor for Leflunomide analogs.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]

PropertyData
CAS Number 256473-81-1
IUPAC Name 4-formyl-3-methyl-1,2-oxazole-5-carboxylic acid
Molecular Formula

Molecular Weight 155.11 g/mol
SMILES CC1=NOC(=C1C=O)C(=O)O
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
pKa (Predicted) ~3.5 (Carboxylic acid), ~-2.0 (Isoxazole N)
Structural Analysis

The isoxazole ring is planar and aromatic. The C4-position is electron-rich, making it susceptible to electrophilic attack, although the presence of the electron-withdrawing carboxylic acid at C5 and the formyl group at C4 significantly deactivates the ring towards further substitution.[1] The molecule exhibits atropisomerism potential in sterically crowded derivatives, though the parent acid is freely rotating.

Synthesis & Production Protocols

The synthesis of 4-Formyl-3-methylisoxazole-5-carboxylic acid is non-trivial due to the need to introduce the formyl group without over-oxidizing the ring or decarboxylating the acid. The industrial standard involves a Vilsmeier-Haack formylation on the ester intermediate.

Primary Synthetic Route: The Vilsmeier-Haack Approach

This route avoids the instability of the free acid during the harsh formylation conditions.

Step 1: Cyclization to the Isoxazole Core

  • Reagents: Ethyl acetoacetate, Hydroxylamine hydrochloride (

    
    ), Sodium acetate.
    
  • Protocol: Condensation in refluxing ethanol yields Ethyl 3-methylisoxazole-5-carboxylate .

  • Mechanism: Oximination of the keto group followed by intramolecular cyclization and dehydration.

Step 2: C4-Formylation (Vilsmeier-Haack)

  • Reagents: Phosphorus oxychloride (

    
    ), Dimethylformamide (DMF).[4][5]
    
  • Conditions:

    
     to 
    
    
    
    , anhydrous.
  • Protocol: The Vilsmeier reagent (chloroiminium ion) is generated in situ.[6] The isoxazole ester is added.[3] The electrophilic iminium species attacks the C4 position (the most nucleophilic site). Aqueous workup hydrolyzes the iminium intermediate to the aldehyde.[6]

  • Product: Ethyl 4-formyl-3-methylisoxazole-5-carboxylate .

Step 3: Hydrolysis

  • Reagents:

    
     or 
    
    
    
    (aq), THF/MeOH.
  • Protocol: Mild saponification at room temperature to prevent decarboxylation or Cannizzaro reactions of the aldehyde. Acidification with

    
     precipitates the final product.
    
Visualization of Synthetic Pathway

Synthesis Precursor Ethyl Acetoacetate + NH2OH Intermediate1 Ethyl 3-methylisoxazole- 5-carboxylate Precursor->Intermediate1 Cyclization (EtOH, Reflux) Intermediate2 Ethyl 4-formyl-3-methyl- isoxazole-5-carboxylate Intermediate1->Intermediate2 Electrophilic Aromatic Substitution (C4) Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Intermediate1 Attack FinalProduct 4-Formyl-3-methylisoxazole- 5-carboxylic acid Intermediate2->FinalProduct Saponification (LiOH, THF)

Figure 1: Step-wise synthesis via the ethyl ester intermediate to ensure regioselectivity and stability.

Chemical Reactivity & Derivatization[1][2][8][11][12]

This scaffold is a "chemical chameleon," allowing for divergent synthesis.

A. The C4-Formyl Group (Aldehyde)[13]
  • Reductive Amination: Reacts with primary amines and

    
     to form secondary amines. This is critical for generating peptidomimetics  where the isoxazole acts as a conformational constraint.
    
  • Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form vinyl-isoxazoles, extending the conjugation for fluorescent probes.

  • Oxidation: Can be oxidized to the dicarboxylic acid (3-methylisoxazole-4,5-dicarboxylic acid) using ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Pinnick oxidation).
    
B. The C5-Carboxylic Acid[1][4][5][6][11][13]
  • Amide Coupling: Standard HATU/EDC coupling allows attachment to amino acids or pharmacophores.

  • Curtius Rearrangement: Conversion to the isocyanate and subsequently the amine at C5, yielding 5-amino-4-formyl derivatives (rare but high value).[1]

C. The Isoxazole Ring[2][14]
  • Ring Opening: Under strong reducing conditions (e.g.,

    
    /Pd-C) or strong base, the N-O bond can cleave, yielding 
    
    
    
    -enamino ketones, effectively masking a 1,3-dicarbonyl system.

Reactivity Core 4-Formyl-3-methylisoxazole- 5-carboxylic acid RedAmin Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAmin Aldehyde Reactivity AmideCoup Amide Coupling (R-NH2, HATU) Core->AmideCoup Acid Reactivity Oxidation Pinnick Oxidation (NaClO2) Core->Oxidation Aldehyde Reactivity Peptido Isoxazole Peptidomimetics (C4-Amine) RedAmin->Peptido DrugConj Drug Conjugates (C5-Amide) AmideCoup->DrugConj DiAcid 3-Methylisoxazole- 4,5-dicarboxylic acid Oxidation->DiAcid

Figure 2: Divergent reactivity map demonstrating orthogonal functionalization of the C4 and C5 positions.[1]

Analytical Characterization

To validate the identity of synthesized batches, compare experimental data against these standard spectral signatures.

1H NMR (DMSO-d6, 400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignment
13.5 - 14.0 Broad Singlet1H

(Acid proton)
9.98 - 10.05 Singlet1H

(Aldehyde proton)
2.45 Singlet3H

(C3-Methyl)

Note: The absence of a proton at the C4 position (typically ~6.8 ppm in the non-formylated precursor) confirms successful formylation.

IR Spectroscopy (ATR)
  • 3200-2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).[1]

  • 1715 cm⁻¹: C=O stretch (Carboxylic acid).

  • 1690 cm⁻¹: C=O stretch (Aldehyde, often overlapping or slightly lower freq).

  • 1595 cm⁻¹: C=N / C=C ring skeletal vibrations.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: The aldehyde moiety makes this compound susceptible to air oxidation. Store under inert atmosphere (Argon/Nitrogen) at

    
     to prevent degradation to the dicarboxylic acid.
    
  • Reactivity: Incompatible with strong oxidizing agents and strong bases.

References

  • PubChem. (2025).[7] 3-Methyl-5-isoxazolecarboxylic acid (Precursor Data).[8][9][7][10] National Library of Medicine. [Link]

  • MDPI. (2009). Synthesis and Herbicidal Activities of Novel Isoxazole Derivatives.[Link]

Sources

An In-Depth Technical Guide to 3-Methyl-4-formylisoxazole-5-carboxylic Acid: A Bifunctional Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-4-formylisoxazole-5-carboxylic acid is a versatile heterocyclic compound that has emerged as a significant building block in medicinal chemistry and drug discovery. Its unique bifunctional nature, possessing both a reactive aldehyde and a carboxylic acid on a stable isoxazole core, makes it an invaluable scaffold for the synthesis of complex molecular architectures, particularly peptidomimetics and novel enzyme inhibitors. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its applications in the development of therapeutic agents, grounded in scientific literature and established chemical principles.

Core Molecular Attributes

An accurate understanding of the fundamental properties of 3-Methyl-4-formylisoxazole-5-carboxylic acid is paramount for its effective utilization in research and development.

PropertyValueSource
Molecular Formula C₆H₅NO₄Deduced from structure
Molecular Weight 155.11 g/mol
CAS Number 256473-81-1
IUPAC Name 3-methyl-4-formyl-1,2-oxazole-5-carboxylic acid

Synthesis and Characterization: A Verifiable Protocol

The synthesis of 3-Methyl-4-formylisoxazole-5-carboxylic acid can be achieved through a multi-step process, demanding careful control of reaction conditions to ensure optimal yield and purity. The following protocol is a synthesized methodology based on established isoxazole chemistry.

Synthetic Workflow

The synthesis involves the construction of the isoxazole ring, followed by the introduction of the formyl group.

G cluster_0 Synthesis Pathway A Starting Materials: Ethyl acetoacetate & Hydroxylamine B Isoxazole Ring Formation A->B Cyclocondensation C Vilsmeier-Haack Formylation B->C POCl₃, DMF D Hydrolysis C->D Aqueous Acid E Final Product: 3-Methyl-4-formylisoxazole-5-carboxylic acid D->E Workup & Purification G cluster_1 Peptidomimetic Synthesis A 3-Methyl-4-formylisoxazole- 5-carboxylic acid B Amide bond formation (Carboxylic Acid) A->B Coupling with Amine 1 C Reductive amination or other aldehyde chemistry A->C Reaction with Amine 2 D Diverse Peptidomimetic Library B->D C->D

The Pharmacophore Frontier: Isoxazole-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoxazole-5-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, distinguished by their ability to function as rigid bioisosteres of carboxylic acids, esters, and amide linkages found in endogenous metabolites. Unlike their 3- and 4-substituted isomers, the 5-substituted isoxazoles offer a unique linear vector for substituent attachment, enabling precise probing of deep hydrophobic pockets in kinases (e.g., VEGFR2) and mimicking the distal carboxylate of neurotransmitters like glutamate.

This technical guide synthesizes the structure-activity relationships (SAR), synthetic methodologies, and biological validation protocols for this class of compounds. It is designed for medicinal chemists and pharmacologists aiming to exploit the isoxazole ring's metabolic stability and electronic properties to enhance ligand efficiency.

Structural Biology & Pharmacophore Logic

The Bioisosteric Advantage

The isoxazole ring is an aromatic system containing a weak N-O bond.[1] In the context of the 5-carboxylic acid derivative, the scaffold serves two critical functions:

  • Rigidification: It restricts the conformational freedom of the attached carboxyl/amide group, reducing the entropic penalty upon binding to a protein target.

  • Electronic Modulation: The electron-withdrawing nature of the isoxazole ring (

    
    ) decreases the pKa of the attached carboxylic acid (compared to benzoic acid), altering ionization states at physiological pH.
    
The "Glutamate Mimic" Hypothesis

One of the most profound applications of isoxazole-5-carboxylic acid derivatives is in neuropharmacology. The distance between the ring nitrogen and the 5-carboxyl group closely mimics the distance between the amine and the


-carboxyl group of L-glutamate .
  • Mechanism: Derivatives act as conformationally restricted analogs of glutamate, selectively binding to AMPA or Kainate receptors.

  • Application: Designing agonists/antagonists for excitatory amino acid receptors involved in neurodegenerative disorders.

Therapeutic Applications & SAR

The versatility of the 5-COOH "handle" allows for the synthesis of amides, esters, and hydrazides, which have demonstrated significant activity in oncology and infectious disease.

Oncology: Kinase Inhibition (VEGFR2)

Recent studies identify isoxazole-5-carboxamides as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a primary driver of tumor angiogenesis.

  • Binding Mode: The isoxazole nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket (hinge region), while the 5-carboxamide moiety directs hydrophobic tails into the allosteric back-pocket.

  • Potency: Optimized derivatives demonstrate IC

    
     values in the low nanomolar range (~25 nM), comparable to Sorafenib.
    
Antimicrobial & Antifungal Activity

Derivatives synthesized via the condensation of isoxazole-5-carbonyl chlorides with aromatic amines (Schiff bases/amides) show broad-spectrum activity.

  • Targets: Disruption of bacterial cell wall synthesis and inhibition of fungal sterol 14

    
    -demethylase (CYP51).
    
  • Data Trends: Electron-withdrawing groups (Cl, F) on the phenyl ring attached to the 5-carboxamide nitrogen significantly enhance lipophilicity and membrane permeability, correlating with lower Minimum Inhibitory Concentrations (MIC).

Anti-Inflammatory (COX Inhibition)

Isoxazole-5-carboxylic acid derivatives function as selective COX-2 inhibitors. The 5-position geometry allows the molecule to fit into the larger side pocket of COX-2, which is absent in COX-1, thereby reducing gastrointestinal side effects associated with non-selective NSAIDs.

Synthetic Strategy: The Regioselective [3+2] Cycloaddition

The most robust route to isoxazole-5-carboxylic acid derivatives is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes (Huisgen cycloaddition).

Mechanistic Pathway

The reaction between a nitrile oxide (generated in situ from an aldoxime) and an electron-deficient alkyne (e.g., methyl propiolate) yields the isoxazole ring.

  • Regioselectivity: The reaction favors the 5-substituted isoxazole (over the 4-isomer) when using terminal alkynes with electron-withdrawing groups (like esters), driven by FMO (Frontier Molecular Orbital) interactions.

Visualization of Synthetic Logic

The following diagram outlines the conversion of a precursor aldehyde to the final bioactive 5-carboxamide derivative.

SynthesisWorkflow Aldehyde Aromatic Aldehyde (Precursor) Oxime Aldoxime (Intermediate) Aldehyde->Oxime NH2OH·HCl Base NitrileOxide Nitrile Oxide (Dipole) Oxime->NitrileOxide Chloramine-T or NCS IsoxazoleEster Isoxazole-5-Carboxylate (Scaffold) NitrileOxide->IsoxazoleEster [3+2] Cycloaddition Regioselective Alkyne Methyl Propiolate (Dipolarophile) Alkyne->IsoxazoleEster Acid Isoxazole-5-COOH (Active Acid) IsoxazoleEster->Acid Hydrolysis (LiOH/NaOH) Amide Isoxazole-5-Carboxamide (Drug Candidate) Acid->Amide Amine Coupling (EDC/HOBt)

Caption: Step-wise synthesis of Isoxazole-5-Carboxamide derivatives via regioselective 1,3-dipolar cycloaddition.

Experimental Protocols

Synthesis of Isoxazole-5-Carboxamides (General Procedure)

Context: This protocol ensures high yield and purity, avoiding the formation of the inactive 4-isomer.

  • Nitrile Oxide Generation: Dissolve the appropriate aromatic aldoxime (10 mmol) in DMF (20 mL). Add N-Chlorosuccinimide (NCS) (12 mmol) portion-wise at 0°C. Stir for 1 hour to form the hydroximinoyl chloride.

  • Cycloaddition: Add methyl propiolate (12 mmol) and a solution of Triethylamine (15 mmol in 5 mL DMF) dropwise over 30 minutes. Note: Slow addition of base prevents dimerization of the nitrile oxide.

  • Workup: Stir at room temperature for 12 hours. Pour into ice water. Filter the precipitate (Methyl 3-aryl-isoxazole-5-carboxylate).

  • Hydrolysis: Reflux the ester in THF:Water (1:1) with LiOH (2 eq) for 4 hours. Acidify with 1N HCl to precipitate the Isoxazole-5-carboxylic acid .

  • Amidation: React the acid (1 eq) with the target amine (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in DCM. Stir for 24 hours. Wash with NaHCO3 and Brine. Recrystallize from Ethanol.

Biological Assay: VEGFR2 Kinase Inhibition

Context: To validate the anticancer potential of the synthesized 5-carboxamides.

  • Reagents: Recombinant human VEGFR2 enzyme, Poly(Glu,Tyr) substrate, ATP (10 µM), and

    
    P-ATP.
    
  • Procedure:

    • Incubate the test compound (varying concentrations: 0.1 nM – 10 µM) with VEGFR2 enzyme in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

      
      ) for 10 minutes.
      
    • Initiate reaction by adding the ATP/Substrate mixture.

    • Incubate at 30°C for 45 minutes.

    • Stop reaction with 3% phosphoric acid.

    • Spot aliquots onto P81 phosphocellulose filters. Wash filters 3x with 0.75% phosphoric acid.

    • Quantification: Measure incorporated

      
      P using liquid scintillation counting.
      
    • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

      
      .
      

Mechanism of Action Visualization

The following diagram illustrates the competitive binding mechanism of isoxazole-5-carboxamides at the ATP-binding site of kinases (e.g., VEGFR2).

MOA Target VEGFR2 Kinase Domain ATP ATP (Natural Ligand) BindingSite Hinge Region (Glu917 / Cys919) ATP->BindingSite Phosphorylation Inhibitor Isoxazole-5-Carboxamide Inhibitor->ATP Blocks Access Inhibitor->BindingSite Competitive Binding (H-Bonding) HydrophobicPocket Allosteric Pocket (Gatekeeper Residue) Inhibitor->HydrophobicPocket Steric Occlusion (5-Carboxamide Tail) Signal Angiogenesis Signaling (Raf/MEK/ERK) Inhibitor->Signal Inhibits BindingSite->Signal Activation TumorGrowth Tumor Proliferation Signal->TumorGrowth

Caption: Mechanism of Action: Isoxazole-5-carboxamides competitively inhibit ATP binding at the VEGFR2 hinge region.

Data Summary: Structure-Activity Trends

The following table summarizes the impact of the 5-position substituent on biological activity, based on aggregated literature data.

5-Position SubstituentTarget ClassPrimary EffectLigand Efficiency Note
-COOH (Free Acid) CNS ReceptorsGlutamate MimicryHigh polarity limits BBB penetration; requires ester prodrug.
-COOMe (Ester) AntimicrobialCell Wall DisruptionModerate activity; often acts as a prodrug.
-CONH-Aryl (Amide) Kinases (VEGFR)Hinge BindingHighest Potency. The amide H-bond donor is critical for kinase selectivity.
-CONH-NH2 (Hydrazide) Fungal EnzymesCYP51 InhibitionMetal chelation capability enhances antifungal action.

References

  • MDPI. (2018). Isoxazole Derivatives as Regulators of Immune Functions. [Link][2][3]

  • National Institutes of Health (PMC). (2022). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. [Link]

  • National Institutes of Health (PubMed). (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides... as potential inhibitors of VEGFR2. [Link][4]

  • ACS Omega. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking... [Link]

Sources

4-Formyl-3-methylisoxazole-5-carboxylic acid SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Bifunctional Scaffold for Peptidomimetics and Fragment-Based Drug Discovery

Executive Summary

This technical guide profiles 4-Formyl-3-methylisoxazole-5-carboxylic acid , a critical bifunctional heterocyclic building block. Characterized by an electron-deficient isoxazole core decorated with two orthogonal reactive handles—a C4-formyl group (electrophile) and a C5-carboxylic acid (nucleophile/acid)—this molecule serves as a linchpin in the synthesis of next-generation antibiotics, agrochemicals, and peptidomimetics.

The guide addresses the structural informatics, synthetic pathways, and chemoselective handling required to utilize this scaffold effectively, moving beyond basic identification to practical application in high-throughput synthesis.

Chemical Identity & Structural Informatics

The unique electronic environment of the isoxazole ring renders the C5-carboxylic acid significantly more acidic than benzoic acid derivatives, while the C4-aldehyde is highly activated for condensation reactions.

Table 1: Core Chemoinformatics

PropertyData Specification
Chemical Name 4-Formyl-3-methylisoxazole-5-carboxylic acid
CAS Registry Number 256473-81-1
Molecular Formula C₆H₅NO₄
Molecular Weight 155.11 g/mol
Canonical SMILES CC1=NOC(C(=O)O)=C1C=O
Isomeric SMILES CC1=NOC(=C1C=O)C(=O)O
InChI String InChI=1S/C6H5NO4/c1-3-5(2-8)6(10)11-7-3/h2H,1H3,(H,10,11)
InChI Key BFNONMTUKUIPNX-UHFFFAOYSA-N
Predicted pKa (Acid) ~2.1 (Enhanced acidity due to electron-withdrawing ring & -CHO)
Structural Pharmacophore Analysis

The molecule's utility lies in its rigid geometry. The isoxazole ring acts as a bioisostere for amide bonds or aromatic spacers, positioning the formyl and carboxyl groups at a fixed angle (~140° vector), ideal for macrocyclization or fragment linking.

Pharmacophore Core Isoxazole Core (Rigid Scaffold) C4 C4-Formyl Group (Electrophilic Warhead) Core->C4 Electronic Activation C5 C5-Carboxylic Acid (H-Bond Donor/Acceptor) Core->C5 pKa Modulation C3 C3-Methyl (Lipophilic Anchor) Core->C3 Steric Bulk C4->C5 Orthogonal Reactivity

Figure 1: Pharmacophore dissection highlighting the orthogonal reactivity vectors.

Synthetic Pathways & Production Strategy

Synthesis of 4-formyl-3-methylisoxazole-5-carboxylic acid is rarely direct due to the sensitivity of the aldehyde to strong oxidation conditions. The preferred industrial route involves the functionalization of the 3-methylisoxazole core followed by selective oxidation.

Pathway Logic
  • Cyclization: Formation of the isoxazole ring using ethyl acetoacetate derivatives and hydroxylamine.

  • Functionalization: Introduction of the C4-carbon handle (via Vilsmeier-Haack or hydroxymethylation).

  • Oxidation/Hydrolysis: Careful manipulation to reveal the aldehyde and acid simultaneously.

Synthesis Start Ethyl acetoacetate + Hydroxylamine Inter1 Ethyl 3-methylisoxazole-5-carboxylate Start->Inter1 Cyclization Branch Pathway Choice Inter1->Branch RouteA Route A: Vilsmeier-Haack (POCl3 / DMF) Branch->RouteA Direct Formylation RouteB Route B: Hydroxymethylation (HCHO / HCl) Branch->RouteB C4-Functionalization ProdA Ethyl 4-formyl-3-methyl isoxazole-5-carboxylate RouteA->ProdA ProdB 4-Hydroxymethyl Intermediate RouteB->ProdB FinalStep Hydrolysis (LiOH) & Acidification ProdA->FinalStep Ester Cleavage ProdB->FinalStep Oxidation (MnO2) + Hydrolysis Target TARGET: 4-Formyl-3-methylisoxazole -5-carboxylic acid FinalStep->Target

Figure 2: Synthetic workflow comparing direct formylation vs. oxidative routes.

Reactivity Profile & Chemoselectivity

As a Senior Application Scientist, it is crucial to note that this molecule is metastable . The proximity of the aldehyde and carboxylic acid can lead to intermolecular reactions or polymerization if stored improperly.

4.1 Orthogonal Reactivity Matrix
  • The Aldehyde (C4): Highly reactive towards nucleophiles (amines, hydrazines). It forms Schiff bases readily, making it an excellent handle for "Click" chemistry (oxime ligation) or reductive amination to install amine side chains.

  • The Carboxylic Acid (C5): Can be coupled to amines to form amides. However, standard coupling reagents (EDC/NHS) may interfere with the aldehyde .

    • Recommendation: Protect the aldehyde as an acetal (using ethylene glycol) before activating the carboxylic acid, OR use the methyl ester form for the initial coupling, then hydrolyze.

4.2 Stability & Storage
  • Hygroscopicity: The compound is hygroscopic. Moisture promotes hydrate formation at the aldehyde.

  • Storage: Store at -20°C under Argon. Ideally, store as the ethyl ester precursor and hydrolyze immediately prior to use to ensure maximum purity.

Experimental Protocol: Selective Hydrolysis

Context: Generating the free acid from the commercially stable Ethyl 4-formyl-3-methylisoxazole-5-carboxylate precursor.

Objective: Isolate pure 4-formyl-3-methylisoxazole-5-carboxylic acid without degrading the aldehyde.

Materials
  • Ethyl 4-formyl-3-methylisoxazole-5-carboxylate (1.0 eq)

  • Lithium Hydroxide (LiOH·H₂O) (2.5 eq)

  • THF/Water (3:1 mixture)

  • 1M HCl (for acidification)[1]

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve the ester (1.0 mmol) in THF (3 mL). Cool to 0°C in an ice bath.

  • Saponification: Add a solution of LiOH (2.5 mmol) in water (1 mL) dropwise. The solution may turn slightly yellow.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (50% EtOAc/Hexane). The ester spot (Rf ~0.6) should disappear; the acid will stay at the baseline.

  • Workup (Critical Step):

    • Re-cool the mixture to 0°C.

    • Carefully acidify with 1M HCl to pH ~2-3. Do not use concentrated strong acids to avoid affecting the aldehyde.

    • Extract immediately with Ethyl Acetate (3 x 10 mL).

  • Isolation: Dry the combined organics over Na₂SO₄, filter, and concentrate in vacuo at <40°C.

  • Result: The product is obtained as a white to off-white solid. Use immediately or store at -20°C.

Applications in Medicinal Chemistry
  • Peptidomimetics: The isoxazole ring serves as a rigid

    
    -turn mimetic. The formyl group allows for the extension of the peptide chain via reductive amination, creating non-hydrolyzable peptide bonds.
    
  • Covalent Inhibitors: The C4-aldehyde can form reversible covalent bonds with active site serine or cysteine residues in proteases, acting as a transition state analog.

  • Fragment-Based Drug Design (FBDD): With a low molecular weight (155.11 Da), it is an ideal "fragment" for soaking experiments in X-ray crystallography.

References
  • BenchChem. (n.d.). 4-Formyl-3-methylisoxazole-5-carboxylic Acid Product Description. Retrieved from

  • PubChem. (2025).[2] 3-Methyl-5-isoxazolecarboxylic acid (Core Scaffold Data). National Library of Medicine. Retrieved from [2]

  • ChemicalBook. (2026).[1] Isoxazole-5-carboxylic acid Properties and Synthesis. Retrieved from

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid. (Context on Isoxazole Amino Acid Analogs). Retrieved from

Sources

Technical Guide: Solubility and Handling of 4-Formyl-3-methylisoxazole-5-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Formyl-3-methylisoxazole-5-carboxylic acid (CAS: 256473-81-1) is a bifunctional isoxazole scaffold widely utilized in peptidomimetic synthesis and drug discovery.[1] Its dual functionality—an electrophilic formyl group (C4) and an acidic carboxylic moiety (C5)—makes it a versatile but reactive building block.

While generally soluble in polar aprotic solvents like DMSO, this compound presents specific challenges regarding solubility limits and oxidative stability . This guide provides a validated protocol for preparing stable stock solutions, emphasizing the prevention of aldehyde oxidation and the management of solubility thresholds to ensure experimental reproducibility.

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7]

Understanding the intrinsic properties of the compound is essential for predicting its behavior in solution. The electron-withdrawing nature of the isoxazole ring and the formyl group significantly increases the acidity of the carboxylic acid compared to aliphatic analogs.

PropertyDataRelevance to Solubility/Handling
CAS Number 256473-81-1Unique identifier for procurement/verification.
Molecular Weight 155.11 g/mol Required for molarity calculations.
Formula C₆H₅NO₄
Physical State Solid (White to Tan)Color change to dark brown indicates decomposition.
Predicted pKa ~2.0 – 2.5 (Acidic)Highly acidic due to electron-withdrawing formyl group.
LogP (Predicted) ~0.5 – 0.8Moderate lipophilicity; favors organic solvents over water.
Solubility in DMSO ~10–50 mM (Recommended)"Slightly soluble" at high concentrations; avoid >100 mM.

Critical Insight: The presence of the formyl group at position 4 lowers the pKa of the carboxylic acid at position 5 relative to 3-methylisoxazole-5-carboxylic acid (pKa ~2.9). This increases the compound's polarity, potentially reducing its maximum solubility in DMSO compared to non-formylated analogs.

Solubility Dynamics in DMSO

Dimethyl sulfoxide (DMSO) is the preferred solvent for this compound due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonding. However, the compound's "slight solubility" reported in some technical data suggests a saturation limit that researchers must respect to avoid precipitation during assays.

Theoretical Basis
  • Dipolar Interaction: DMSO acts as a hydrogen bond acceptor, stabilizing the carboxylic acid proton.

  • Aldehyde Reactivity: The formyl group is susceptible to nucleophilic attack.[1] DMSO is generally inert toward aldehydes, but impurities (water, amines) in low-grade DMSO can catalyze degradation.

Recommended Concentration Ranges
  • High-Throughput Screening (HTS): 10 mM (Safe, stable).

  • Chemical Synthesis: Up to 50 mM (May require sonication).

  • Avoid: >100 mM stocks, as they are prone to crashing out upon freeze-thaw cycles.

Experimental Protocol: Preparation of Stock Solution

Objective: Prepare a stable 10 mM stock solution of 4-Formyl-3-methylisoxazole-5-carboxylic acid in anhydrous DMSO.

Materials
  • Compound: 4-Formyl-3-methylisoxazole-5-carboxylic acid (Store at -20°C).

  • Solvent: Anhydrous DMSO (≥99.9%, water content <0.005%).

  • Equipment: Analytical balance, vortex mixer, ultrasonic bath, amber glass vials.

Step-by-Step Workflow
  • Equilibration: Allow the compound vial to warm to room temperature before opening to prevent water condensation (hygroscopicity).

  • Weighing: Weigh 1.55 mg of the compound into a sterile amber glass vial.

    • Note: For larger batches, scale accordingly (e.g., 15.5 mg for 10 mL).

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Technique: Add solvent slowly down the side of the vial to wash down any powder.

  • Dissolution:

    • Vortex vigorously for 30–60 seconds.

    • Inspect: If particles remain, proceed to sonication.

    • Sonication: Sonicate in a water bath at ambient temperature (20–25°C) for 5 minutes. Do not heat above 37°C to avoid accelerating aldehyde oxidation.

  • Verification: Hold the vial up to a light source. The solution should be clear and particle-free.

  • Aliquot & Storage: Immediately dispense into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

Visualization: Solubilization Decision Tree

SolubilityWorkflow Start Start: Weigh Compound AddDMSO Add Anhydrous DMSO (Target 10-50 mM) Start->AddDMSO Vortex Vortex (60 sec) AddDMSO->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Sonicate Sonicate (5 min, <37°C) Check->Sonicate No (Particles visible) Dilute Dilute to lower conc. (e.g., 5 mM) Check->Dilute No (Persistent precipitate) Success Success: Aliquot & Store (-20°C, Dark) Check->Success Yes Sonicate->Check Dilute->Vortex

Caption: Decision tree for solubilizing 4-Formyl-3-methylisoxazole-5-carboxylic acid in DMSO.

Stability & Storage Guidelines

The primary stability risk is the oxidation of the formyl group (aldehyde) to a carboxylic acid, converting the molecule into 3-methylisoxazole-4,5-dicarboxylic acid. This reaction is accelerated by oxygen, light, and moisture.

Degradation Pathway

The aldehyde at C4 is reactive. In the presence of atmospheric oxygen or peroxides in low-grade DMSO, it oxidizes.

Degradation Compound 4-Formyl-3-methylisoxazole- 5-carboxylic acid Product 3-Methylisoxazole- 4,5-dicarboxylic acid (Inactive Impurity) Compound->Product Oxidation Oxidant O2 / Peroxides / Light Oxidant->Product

Caption: Oxidative degradation pathway of the formyl group leading to impurity formation.

Storage Best Practices
  • Temperature: Store solid and solution at -20°C .

  • Atmosphere: Flush vials with Argon or Nitrogen gas before sealing to displace oxygen.

  • Container: Use Amber glass to protect from photodegradation.

  • Hygroscopicity: DMSO is hygroscopic. Ensure vials are tightly sealed (Parafilm) to prevent water absorption, which can precipitate the compound or catalyze hydrolysis.

Applications & Assay Compatibility

Biological Assays
  • Dilution: When diluting stock into aqueous buffers (e.g., PBS), ensure the final DMSO concentration is <1% (usually <0.1%) to prevent solvent toxicity to cells.

  • Buffer Incompatibility: Avoid buffers containing primary amines (e.g., Tris, Glycine) for long incubations. The formyl group can react with amines to form Schiff bases (imines), altering the compound's activity. Use HEPES or PBS instead.

Chemical Synthesis[6]
  • Used as a precursor for peptidomimetics.[1] The carboxylic acid allows coupling to N-termini, while the formyl group allows reductive amination or further functionalization.

Troubleshooting

IssueProbable CauseSolution
Precipitation upon thawing High concentration (>50 mM) or moisture ingress.Sonicate at 30°C. If persistent, dilute the stock to 5 mM.
Solution turns brown Oxidation of the aldehyde.Discard stock. Prepare fresh using anhydrous DMSO and store under Argon.
Inconsistent Assay Results Schiff base formation with Tris buffer.Switch to HEPES or Phosphate buffer.

References

  • MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid. (Context on isoxazole solubility/handling). Retrieved from [Link]

  • PubChem. 3-Methyl-5-isoxazolecarboxylic acid Compound Summary. (Physicochemical data proxy). Retrieved from [Link]

Sources

Technical Guide: Sourcing and Application of 4-Formyl-3-methylisoxazole-5-carboxylic Acid (CAS 256473-81-1)

[1]

Executive Summary

CAS 256473-81-1 , chemically identified as 4-Formyl-3-methylisoxazole-5-carboxylic acid , is a high-value bifunctional heterocyclic scaffold.[1][2][3] It is critical in the synthesis of peptidomimetics and isoxazole-based pharmacophores used in oncology and anti-inflammatory drug discovery.

This guide provides a technical deep-dive into its chemical properties, synthetic utility, and supply chain dynamics. Unlike commodity reagents, this compound is a specialized building block requiring strict cold-chain handling and purity verification (>95%) to ensure reproducibility in downstream coupling reactions.

Chemical Identity & Technical Specifications

PropertySpecification
Chemical Name 4-Formyl-3-methylisoxazole-5-carboxylic acid
CAS Number 256473-81-1
Molecular Formula C₆H₅NO₄
Molecular Weight 155.11 g/mol
Structure Isoxazole ring with C3-methyl, C4-formyl, C5-carboxylic acid
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
Purity Standard ≥95% (HPLC/NMR)
Storage -20°C (Desiccate; Hygroscopic)

Mechanism & Synthetic Utility

The Isoxazole Advantage

The isoxazole ring serves as a bioisostere for amide and ester bonds, offering improved metabolic stability against hydrolysis. In CAS 256473-81-1, the positioning of the formyl (aldehyde) and carboxylic acid groups at C4 and C5, respectively, creates a "push-pull" electronic environment that is highly versatile for divergent synthesis.

Reaction Pathways

The compound acts as a linchpin in two primary synthetic directions:

  • C4-Formyl Reactivity: The aldehyde group is an electrophilic handle for reductive amination or Knoevenagel condensations, allowing the introduction of diverse side chains.

  • C5-Carboxyl Reactivity: The acid group facilitates amide coupling (using EDC/NHS or HATU) to attach the scaffold to peptide backbones or other pharmacophores.

Figure 1: Synthetic Utility & Reactivity Flow

GStartCAS 256473-81-1(Scaffold)AldehydeC4-Formyl Group(Electrophile)Start->AldehydeSite 1AcidC5-Carboxyl Group(Nucleophile Acceptor)Start->AcidSite 2RedAmReductive Amination(Amine Linkage)Aldehyde->RedAmNaBH(OAc)3R-NH2CondensationKnoevenagelCondensationAldehyde->CondensationActive MethyleneAmidePeptide Coupling(Amide Bond)Acid->AmideHATU/DIEAR-NH2EstersEsterification(Prodrugs)Acid->EstersR-OHAcid Cat.

Caption: Divergent synthetic pathways utilizing the bifunctional nature of CAS 256473-81-1.

Market Landscape: Suppliers & Pricing

The market for CAS 256473-81-1 is driven by specialized research chemical vendors rather than bulk commodity suppliers. Pricing is typically "On Inquiry" due to batch-specific synthesis.

Verified Suppliers
SupplierCatalog #PurityStock StatusRegion
BLD Pharm BD53091595%+Global StockCN/USA/DE
BenchChem B305039795%Lead Time RequiredUSA
Accela Chem Custom95%InquireCN/USA
Estimated Research Pricing (2026)

Note: Prices are estimates based on similar heterocyclic building blocks and subject to fluctuation.

  • 100 mg: $80 - $120 USD

  • 1 Gram: $350 - $500 USD

  • 5 Grams: $1,200 - $1,600 USD (Bulk discount often applies)

Procurement Strategy:

  • Purity Check: Ensure the Certificate of Analysis (CoA) confirms the absence of the decarboxylated byproduct (3-methyl-4-formylisoxazole), which is a common impurity.

  • Salt Forms: Verify if the product is supplied as a free acid or a salt, as this affects stoichiometry in coupling reactions.

Handling & Stability Protocols

To maintain the integrity of the formyl group (susceptible to oxidation) and the isoxazole ring, strict adherence to the following protocols is required.

Storage Workflow
  • Arrival: Upon receipt, centrifuge the vial to settle the powder.

  • Aliquot: Dissolve in anhydrous DMSO or DMF to create a stock solution (e.g., 100 mM) if immediate use is planned.

  • Long-term: Store solid powder at -20°C . Ensure the container is tightly sealed and desiccated to prevent hydrolysis of the formyl group.

Solubility Profile
  • Water: Poor (< 1 mg/mL). Requires pH adjustment (basic) to dissolve, but high pH may degrade the aldehyde.

  • DMSO: Excellent (> 50 mg/mL).

  • Methanol: Good. Avoid prolonged storage in alcohols to prevent hemiacetal formation.

Figure 2: Handling Decision Tree

HandlingRecReceive Shipment(CAS 256473-81-1)CheckCheck Seal & TempRec->CheckUseImmediate Use?Check->UseSolnDissolve in DMSO(Anhydrous)Use->SolnYesStoreStore at -20°C(Desiccator)Use->StoreNoAliquotAliquot to avoidFreeze-ThawSoln->AliquotAliquot->Store

Caption: Decision matrix for optimal storage and handling to prevent degradation.

References

  • National Center for Biotechnology Information. Isoxazole Derivatives in Medicinal Chemistry. PubChem Compound Summary. Retrieved from [Link]

  • Accela Chem. Heterocyclic Building Blocks Catalog. Retrieved from [Link]

Methodological & Application

Application Notes and Protocols: A Guide to the Synthesis of Peptidomimetics using 4-Formyl-3-methylisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold as a Privileged Element in Peptidomimetic Design

In the landscape of modern drug discovery, peptidomimetics, compounds that mimic the structure and function of peptides, have emerged as a cornerstone of therapeutic innovation. They offer the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] Central to the design of effective peptidomimetics is the use of rigid, heterocyclic scaffolds that can enforce specific conformations, thereby enhancing binding affinity and selectivity for biological targets.

The isoxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a particularly valuable scaffold in medicinal chemistry.[2][3] Its unique electronic properties and the stability of the ring, coupled with the potential for regioselective functionalization, make it an attractive building block for a diverse array of bioactive molecules.[4] The incorporation of the isoxazole moiety into a peptide backbone can introduce conformational constraints, improve resistance to enzymatic degradation, and provide new vectors for molecular interactions.

This guide focuses on the application of a versatile and bifunctional building block, 4-Formyl-3-methylisoxazole-5-carboxylic acid , in the synthesis of novel peptidomimetics. The presence of both a carboxylic acid and a formyl (aldehyde) group on the isoxazole core makes this reagent exceptionally well-suited for multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which are powerful tools for the rapid generation of molecular diversity.[5][6]

These application notes will provide a comprehensive overview of the synthesis of the core reagent, followed by detailed protocols for its utilization in both solution-phase and solid-phase peptidomimetic synthesis. We will delve into the mechanistic underpinnings of the key reactions and provide practical guidance on the characterization of the resulting products.

Core Reagent: 4-Formyl-3-methylisoxazole-5-carboxylic acid

The strategic placement of the formyl and carboxylic acid groups on the isoxazole ring allows for orthogonal reactivity, enabling its seamless integration into complex synthetic sequences.

PropertyValue
Molecular Formula C₆H₅NO₄
Molecular Weight 155.11 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol)
Synthesis of 4-Formyl-3-methylisoxazole-5-carboxylic acid

The synthesis of this key building block can be achieved through a multi-step sequence, starting from readily available materials. The following protocol is a representative method adapted from established procedures for the synthesis of related isoxazole derivatives.[7][8]

Workflow for the Synthesis of 4-Formyl-3-methylisoxazole-5-carboxylic acid

Synthesis_Workflow start Acetone Oxime + 2,2-Diethoxyethyl acetate step1 Condensation start->step1 Base intermediate1 5-(Diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol step1->intermediate1 step2 Aromatization (e.g., MsCl, Base) intermediate1->step2 intermediate2 5-(Diethoxymethyl)-3-methylisoxazole step2->intermediate2 step3 Formylation/Iodination & Hydrolysis (e.g., NIS, TFA, H2O) intermediate2->step3 product 4-Formyl-3-methylisoxazole-5-carboxylic acid step3->product

Caption: A plausible synthetic route to the target isoxazole.

Protocol 1: Synthesis of 4-Formyl-3-methylisoxazole-5-carboxylic acid

  • Step 1: Condensation to form 5-(Diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol.

    • To a solution of acetone oxime (1.0 eq) in a suitable solvent such as THF, add a strong base like sodium hydride (1.1 eq) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add 2,2-diethoxyethyl acetate (1.0 eq) dropwise at 0 °C.

    • Let the reaction warm to room temperature and stir for 12-16 hours.

    • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Step 2: Aromatization to 5-(Diethoxymethyl)-3-methylisoxazole.

    • Dissolve the crude product from Step 1 in dichloromethane.

    • Add triethylamine (2.0 eq) and cool the solution to 0 °C.

    • Add methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the aromatized isoxazole.

  • Step 3: Formylation and Hydrolysis.

    • Dissolve the 5-(diethoxymethyl)-3-methylisoxazole (1.0 eq) in acetonitrile.

    • Add N-iodosuccinimide (NIS) (1.8 eq).

    • Add trifluoroacetic acid (TFA) dropwise and heat the mixture to 65-75 °C for 12 hours.[7] This step introduces iodine at the 4-position and hydrolyzes the acetal to the aldehyde.

    • To obtain the carboxylic acid at position 5, further oxidation of a precursor or a different synthetic strategy starting with a carboxylate precursor might be necessary, as direct formylation and carboxylation in one step is challenging. An alternative approach involves using a precursor with a masked carboxylic acid group.

Application in Peptidomimetic Synthesis: Multicomponent Reactions

The bifunctional nature of 4-Formyl-3-methylisoxazole-5-carboxylic acid makes it an ideal substrate for multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for generating peptide-like structures, known as α-acylamino amides.[1] It involves the one-pot reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide. In our case, the 4-Formyl-3-methylisoxazole-5-carboxylic acid can serve as both the aldehyde and the carboxylic acid component in an intramolecular sense, or more practically, the aldehyde function reacts while an external carboxylic acid is added.

General Ugi Reaction Scheme

Ugi_Reaction cluster_reactants Reactants aldehyde R1-CHO reactants + amine R2-NH2 acid R3-COOH isocyanide R4-NC product α-Acylamino Amide Peptidomimetic reactants->product One-pot

Caption: The Ugi four-component reaction for peptidomimetic synthesis.

Protocol 2: Solution-Phase Ugi Synthesis of an Isoxazole-Containing Peptidomimetic

  • To a solution of an amine (e.g., benzylamine, 1.0 eq) in methanol (0.5 M), add 4-Formyl-3-methylisoxazole-5-carboxylic acid (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add a carboxylic acid (e.g., acetic acid, 1.0 eq) and an isocyanide (e.g., tert-butyl isocyanide, 1.0 eq) to the reaction mixture.

  • Stir at room temperature for 24-48 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired peptidomimetic.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another valuable isocyanide-based MCR that yields α-acyloxy carboxamides from an aldehyde, a carboxylic acid, and an isocyanide.[5][6] This reaction provides a different peptidomimetic scaffold compared to the Ugi reaction.

General Passerini Reaction Scheme

Passerini_Reaction cluster_reactants Reactants aldehyde R1-CHO reactants + acid R2-COOH isocyanide R3-NC product α-Acyloxy Carboxamide Peptidomimetic reactants->product One-pot

Caption: The Passerini three-component reaction.

Protocol 3: Solution-Phase Passerini Synthesis of an Isoxazole-Containing Peptidomimetic

  • In a reaction vial, dissolve 4-Formyl-3-methylisoxazole-5-carboxylic acid (1.0 eq) and a carboxylic acid (e.g., benzoic acid, 1.0 eq) in an aprotic solvent such as dichloromethane (0.5 M).

  • Add an isocyanide (e.g., cyclohexyl isocyanide, 1.0 eq) to the mixture.

  • Stir the reaction at room temperature for 24-72 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the α-acyloxy carboxamide product.

Solid-Phase Synthesis of Isoxazole-Based Peptidomimetics

Solid-phase synthesis offers significant advantages for the construction of peptidomimetic libraries, including simplified purification and the potential for automation.[9][10] 4-Formyl-3-methylisoxazole-5-carboxylic acid can be effectively utilized in solid-phase Ugi reactions.

Workflow for Solid-Phase Ugi Synthesis

Solid_Phase_Ugi resin Resin-bound Amine step1 Aldehyde Addition (4-Formyl-3-methylisoxazole-5-carboxylic acid) resin->step1 intermediate1 Resin-bound Imine step1->intermediate1 step2 Addition of Carboxylic Acid and Isocyanide intermediate1->step2 intermediate2 Resin-bound Ugi Product step2->intermediate2 step3 Cleavage from Resin (e.g., TFA) intermediate2->step3 product Purified Peptidomimetic step3->product

Caption: Solid-phase synthesis of an isoxazole peptidomimetic.

Protocol 4: Solid-Phase Ugi Synthesis

  • Swell a Rink amide resin (1.0 eq) in dimethylformamide (DMF).

  • Remove the Fmoc protecting group using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF and dichloromethane.

  • Add a solution of 4-Formyl-3-methylisoxazole-5-carboxylic acid (3.0 eq) in DMF to the resin and shake for 1 hour to form the imine.

  • Add a solution of a carboxylic acid (3.0 eq) and an isocyanide (3.0 eq) in DMF.

  • Shake the reaction vessel at room temperature for 24 hours.

  • Wash the resin with DMF, methanol, and dichloromethane.

  • Cleave the peptidomimetic from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitate the crude product in cold diethyl ether, centrifuge, and decant the ether.

  • Purify the crude peptidomimetic by preparative HPLC.

Product Characterization

The structural elucidation of the synthesized peptidomimetics is crucial for confirming their identity and purity. The following techniques are indispensable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the product.[11][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.[11] LC-MS is invaluable for monitoring reaction progress and assessing the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the synthesized peptidomimetics and for their purification at a preparative scale.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the isoxazole methyl group (around 2.3-2.5 ppm), the formyl proton (if unreacted, around 9.8-10.0 ppm), aromatic protons from the various components, and amide protons.
¹³C NMR Resonances for the isoxazole ring carbons, the carbonyl carbons of the amide and ester groups, and the carbons of the appended R-groups.
HRMS (ESI+) A prominent [M+H]⁺ or [M+Na]⁺ peak corresponding to the calculated exact mass of the target peptidomimetic.

Conclusion

4-Formyl-3-methylisoxazole-5-carboxylic acid is a powerful and versatile building block for the synthesis of novel peptidomimetics. Its bifunctional nature makes it particularly amenable to multicomponent reactions like the Ugi and Passerini reactions, enabling the rapid generation of diverse molecular scaffolds in both solution and solid-phase formats. The protocols and guidelines presented in these application notes are intended to provide a solid foundation for researchers to explore the rich chemical space of isoxazole-containing peptidomimetics, paving the way for the discovery of new therapeutic agents.

References

  • Abdildinova, A., Kurth, M. J., & Gong, Y. D. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals (Basel, Switzerland), 14(5), 449. [Link]

  • Kashyap, P., & Kumar, A. (2021). A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole.
  • Pathak, S., Singh, P., & Jadon, G. (2025). A Review of the Medicinal Importance and Perspectives of the 2-isoxazoline Scaffold. Medicinal Chemistry, 21(8), 749-760.
  • Core. (n.d.). HETEROCYCLIC SMALL MOLECULE PEPTIDOMIMETICS. Retrieved from [Link]

  • Abdildinova, A., Kurth, M. J., & Gong, Y. D. (2021). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Asian Journal of Organic Chemistry, 10(9), 2300-2317.
  • Kaderabkova, A., El-Faham, A., & de la Torre, B. G. (2020). NMR, Mass Spectrometry and Chemical Evidence Reveal a Different Chemical Structure for Methanobactin That Contains Oxazolone Rings. Molecules, 25(22), 5438.
  • Hartweg, M., Edwards-Gayle, C. J. C., Radvar, E., Collis, D., Reza, M., Kaupp, M., ... & Becer, C. R. (2020). Ugi multicomponent reaction to prepare peptide–peptoid hybrid structures with diverse chemical functionalities. Chemical Science, 11(30), 7993-8001.
  • Rivera, D. G., & Wessjohann, L. A. (2020).
  • Van der Heijden, J., Bolt, M. J., & Ruijter, E. (2024). Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. Chemistry–A European Journal, e202303597.
  • El-Faham, A., & de la Torre, B. G. (2016). Synthesis of Some Functionalized Peptomers via Ugi Four-Component Reaction. Figshare. [Link]

  • Organic Reactions. (n.d.). The Passerini Reaction. Retrieved from [Link]

  • Barreto, A. S., Vercillo, O. E., & Andrade, C. K. Z. (2011). Passerini reaction. J. Braz. Chem. Soc., 22, 462-467.
  • Guchhait, S. K., & Chaudhary, P. (2014). The multicomponent Passerini reaction as a means of accessing diversity in structure, activity and properties. IRIS.
  • Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). IR, NMR and HR-MS Mass spectrum of isoxazole 2c. Retrieved from [Link]

  • Gondru, R., & de la Torre, B. G. (2021). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. Molecules, 26(22), 6896.
  • ResearchGate. (n.d.). The Passerini three-component reaction results in the formation of.... Retrieved from [Link]

  • Wessjohann, L. A., Rivera, D. G., & Vercillo, O. E. (2009). The 100 facets of the Passerini reaction. Chemical reviews, 109(2), 796-816.
  • Google Patents. (n.d.). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

Sources

Application Notes & Protocols: 4-Formyl-3-methylisoxazole-5-carboxylic Acid as a Versatile Pharmacophore Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The five-membered isoxazole heterocycle is a cornerstone of modern medicinal chemistry, embedded in numerous FDA-approved therapeutics and clinical candidates.[1][2] Its value stems from its metabolic stability, ability to engage in a wide range of intermolecular interactions, and its synthetic tractability. This guide focuses on a particularly versatile building block: 4-formyl-3-methylisoxazole-5-carboxylic acid . This bifunctional scaffold presents two distinct and chemically addressable reactive sites—a formyl group and a carboxylic acid. This unique arrangement provides an exceptional platform for the rapid generation of diverse chemical libraries through orthogonal derivatization strategies. Here, we provide a comprehensive guide for researchers and drug development professionals, detailing the rationale for its use, step-by-step protocols for its chemical modification, and robust methodologies for the biological evaluation of its derivatives.

The Isoxazole Scaffold: A Privileged Structure in Drug Design

Isoxazoles have gained significant attention in medicinal chemistry due to their wide array of biological activities and therapeutic applications.[1][3] This five-membered aromatic ring, containing adjacent nitrogen and oxygen atoms, is a key pharmacophore in drugs such as the anti-inflammatory agent Valdecoxib (a COX-2 inhibitor), the antirheumatic drug Leflunomide, and the antibacterial Sulfamethoxazole.[2][4][5]

The scaffold's utility is rooted in its physicochemical properties:

  • Electronic Nature: The isoxazole ring is electron-deficient, influencing the properties of its substituents.

  • Hydrogen Bonding: The ring nitrogen can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets.

  • Metabolic Stability: The aromatic nature of the isoxazole ring often imparts resistance to metabolic degradation, a desirable trait for drug candidates.

  • Synthetic Versatility: Advances in synthetic chemistry have enabled the creation of a vast array of isoxazole derivatives with fine-tuned bioactivity and selectivity.[1][3]

The broad spectrum of biological activities reported for isoxazole-containing compounds—including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects—makes this scaffold an attractive starting point for new drug discovery campaigns.[1][3][6]

Spotlight on the 4-Formyl-3-methylisoxazole-5-carboxylic Acid Scaffold

The subject of this guide, 4-formyl-3-methylisoxazole-5-carboxylic acid, is a high-value building block engineered for advanced drug discovery.[7] Its power lies in the strategic placement of two distinct functional groups, enabling controlled, stepwise diversification.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₅H₅NO₃[8]
Molecular Weight 127.10 g/mol [5][9]
Appearance White to Off-White Powder[5]
Key Functional Groups Carboxylic Acid, Aldehyde (Formyl)[7]
Rationale for Use: A Gateway to Chemical Diversity

The primary advantage of this scaffold is its bifunctionality, which allows for a multitude of synthetic transformations.[7]

  • The Formyl Group (C4-position): This aldehyde is an electrophilic handle ideal for condensation reactions. It can be readily converted into imines (Schiff bases), oximes, and hydrazones. More importantly, it is a perfect substrate for reductive amination , a robust reaction that generates diverse secondary and tertiary amines, allowing for the introduction of basic centers to modulate solubility and target interactions. The electron-withdrawing nature of the formyl group enhances the reactivity of the isoxazole ring for such reactions.[7]

  • The Carboxylic Acid Group (C5-position): This group serves multiple strategic purposes. It can act as a key hydrogen bond donor/acceptor to anchor the molecule in a protein binding pocket. Synthetically, it is readily converted into amides or esters via standard coupling reactions. Crucially, it can also be replaced with bioisosteres —functional groups with similar physical or chemical properties that can improve a molecule's pharmacokinetic profile (e.g., cell permeability, metabolic stability) while retaining biological activity.[10][11]

G cluster_c5 C5-Position: Carboxylic Acid cluster_c4 C4-Position: Formyl Group Scaffold 4-Formyl-3-methylisoxazole-5-carboxylic Acid Carboxylic_Acid Key H-Bonding Interaction Site Scaffold->Carboxylic_Acid Diversify (PK/PD) Formyl_Group Covalent Warhead or Derivatization Handle Scaffold->Formyl_Group Diversify (SAR) Amide_Coupling Amide Library (R-NH₂) Carboxylic_Acid->Amide_Coupling Bioisostere Bioisosteric Replacement (e.g., Tetrazole) Carboxylic_Acid->Bioisostere Reductive_Amination Amine Library (R₁R₂NH) Formyl_Group->Reductive_Amination Condensation Hydrazones, Oximes Formyl_Group->Condensation

Caption: Derivatization potential of the bifunctional scaffold.

Synthetic Protocols & Derivatization Strategies

The following protocols are designed to be robust and adaptable. They serve as a starting point for library synthesis. All manipulations of anhydrous solvents and reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Derivatization via the Formyl Group (Reductive Amination)

Causality: This protocol converts the aldehyde into a secondary amine, introducing a basic center and a new substituent vector (R¹). This is critical for exploring structure-activity relationships (SAR) and improving aqueous solubility.

Materials:

  • 4-Formyl-3-methylisoxazole-5-carboxylic acid

  • Primary amine (R¹-NH₂, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, ~5% v/v)

Procedure:

  • To a solution of 4-formyl-3-methylisoxazole-5-carboxylic acid (1.0 eq) in anhydrous DCM, add the primary amine (1.1 eq).

  • Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride in one portion. (Note: NaBH(OAc)₃ is a mild reducing agent that will not reduce the carboxylic acid).

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Derivatization via the Carboxylic Acid (Amide Coupling)

Causality: This protocol transforms the carboxylic acid into a stable amide. Amide bonds are prevalent in pharmaceuticals and provide new hydrogen bonding donors and vectors for exploring chemical space. This protocol uses the product from Protocol 1 to demonstrate a sequential modification strategy.

Materials:

  • Product from Protocol 1 (e.g., 4-((R¹-amino)methyl)-3-methylisoxazole-5-carboxylic acid)

  • Primary or secondary amine (R²R³-NH, 1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine, 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid starting material (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture at room temperature.

  • Stir the reaction for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

G Start Core Scaffold P1 Protocol 1: Reductive Amination Start->P1 R¹-NH₂ Intermediate Amine Intermediate P1->Intermediate P2 Protocol 2: Amide Coupling Intermediate->P2 R²R³-NH Final Diversified Library (Amide Derivatives) P2->Final

Caption: Sequential workflow for library synthesis.

Biological Evaluation Protocols

Once a library of compounds has been synthesized, a screening cascade is required to identify promising hits. The following protocols describe common primary assays for anticancer and kinase inhibitor discovery programs.

G cluster_0 Screening Cascade Library Synthesized Compound Library Primary Primary Assay: In Vitro Target-Based (e.g., Kinase Assay) Library->Primary Identify Target Binders Secondary Secondary Assay: Cell-Based Phenotypic (e.g., Cytotoxicity Assay) Primary->Secondary Confirm Cellular Activity Lead_Opt Lead Optimization (ADME/Tox, In Vivo) Secondary->Lead_Opt Select Leads

Caption: A typical drug discovery screening cascade.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Causality: Many isoxazole derivatives are potent kinase inhibitors.[6][12] This assay directly measures the inhibition of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal. This is a highly sensitive and robust method for primary screening.[13][14]

Materials:

  • Kinase of interest (e.g., VEGFR2, p38α)

  • Kinase-specific substrate peptide

  • Assay buffer (containing MgCl₂)

  • ATP solution (at or near the Kₘ for the target kinase)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Synthesized compounds (serially diluted in DMSO)

Procedure:

  • Prepare serial dilutions of test compounds in DMSO. Further dilute into the appropriate assay buffer.

  • Add 2.5 µL of the compound solution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Add 2.5 µL of a 2X kinase/substrate mixture to each well to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

  • Read the luminescence on a compatible plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4: Cell-Based Antiproliferation Assay (MTS Assay)

Causality: This assay provides a measure of a compound's overall effect on cell viability and proliferation.[13] Viable, metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product. A decrease in the colorimetric signal indicates either cytotoxicity or inhibition of proliferation, a hallmark of effective anticancer agents.[15][16]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent (Promega) or similar

  • Clear, flat-bottomed 96-well plates

  • Synthesized compounds (serially diluted)

Procedure:

  • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Prepare serial dilutions of test compounds in culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, 5% CO₂ until color develops.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot percent viability against compound concentration to determine the EC₅₀ value.

Data Presentation & Hypothetical Case Study

Following the synthesis and screening of a small library derived from the scaffold, the data should be organized to facilitate SAR analysis.

Table 1: Biological Activity of Isoxazole Derivatives Against Kinase X and HeLa Cells

Cmpd IDR¹ (from P1)R² (from P2)Kinase X IC₅₀ (nM)HeLa EC₅₀ (µM)
1a Cyclopropyl4-Fluorophenyl550> 50
1b Benzyl4-Fluorophenyl12015.2
1c 4-Methoxybenzyl4-Fluorophenyl858.9
1d 4-MethoxybenzylPyridin-3-yl756.5

Interpretation:

  • SAR at R¹: Moving from a small aliphatic group (cyclopropyl, 1a ) to an aromatic group (benzyl, 1b ) significantly improves kinase potency and introduces cellular activity. Adding an electron-donating methoxy group (1c ) further enhances both activities.

  • SAR at R²: Replacing the fluorophenyl group (1c ) with a more polar pyridine ring (1d ) results in a modest improvement in both target and cellular potency, possibly due to a new hydrogen bonding interaction.

This hypothetical data illustrates how systematic modification of the scaffold at its two reactive centers can rapidly generate meaningful SAR and guide the development of lead compounds.

Conclusion

4-Formyl-3-methylisoxazole-5-carboxylic acid is more than a simple building block; it is a strategic platform for efficient and logical drug discovery. Its bifunctional nature permits the exploration of vast chemical space through robust and sequential synthetic modifications. By combining the protocols outlined in this guide, research teams can rapidly generate diverse libraries, perform critical biological evaluations, and accelerate the identification of novel therapeutic candidates. The inherent versatility of this scaffold ensures its continued relevance in the quest for new medicines targeting a wide range of human diseases.

References

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). MDPI.
  • 4-Formyl-3-methylisoxazole-5-carboxylic Acid. (n.d.). Benchchem.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC.
  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (2009). MDPI.
  • (PDF) 5-Methylisoxazole-4-carboxylic acid. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). ipinnovative.com. Available at: [Link]

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (n.d.). researchgate.net. Available at: [Link]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025). IJPPR.
  • 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. (n.d.). V & V Pharma Industries.
  • 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID. (2026). ChemicalBook.
  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. (n.d.). PMC. Available at: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PMC. Available at: [Link]

  • CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. (n.d.). Google Patents.
  • Bioassays for anticancer activities. (2013). University of Wollongong Research Online.
  • Application Notes: Leveraging 3-(2-Chlorophenyl)isoxazol-5-amine for the Synthesis of Novel Kinase Inhibitors. (n.d.). Benchchem.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Benchchem.
  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. (2020). MDPI. Available at: [Link]

  • 3-Methyl-5-isoxazolecarboxylic acid. (n.d.). PubChem. Available at: [Link]

  • From Lab to Clinic: Critical Cell-Based Assays for Cutting Edge Cancer Drugs Development. (n.d.). Benchchem.
  • A review of isoxazole biological activity and present synthetic techniques. (2024). ipinnovative.com. Available at: [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo. Available at: [Link]

  • Kinase assays. (2020). BMG LABTECH. Available at: [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015). ResearchGate. Available at: [Link]

Sources

Synthesis of Hybrid Peptides Containing an Isoxazole Core: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold in Peptide Chemistry

The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has garnered significant attention in medicinal chemistry due to its diverse biological activities and therapeutic potential.[1][2] When incorporated into peptide structures, the isoxazole core imparts valuable properties, including conformational rigidity, metabolic stability, and the ability to act as a peptide bond mimetic.[3] These hybrid peptides, or peptidomimetics, often exhibit enhanced pharmacological profiles compared to their natural peptide counterparts, with applications ranging from antimicrobial and anticancer to anti-inflammatory and neuroprotective agents.[1][2]

This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing hybrid peptides containing an isoxazole core. We will delve into the mechanistic underpinnings of these methods, provide detailed, field-proven protocols, and offer insights into the characterization and purification of the final products. The two principal methodologies covered are the [3+2] cycloaddition approach for the synthesis of isoxazole-containing amino acid building blocks followed by their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and the Ugi multicomponent reaction for a more convergent synthesis.

PART 1: Synthesis of Isoxazole-Containing Amino Acid Building Blocks via 1,3-Dipolar Cycloaddition

The most widely employed method for the synthesis of the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[4] This reaction is highly efficient and regioselective, typically affording 3,5-disubstituted isoxazoles. For the purpose of creating peptide hybrids, an amino acid functionality must be incorporated into one of the precursors.

Diagram of the 1,3-Dipolar Cycloaddition Workflow

cluster_0 Building Block Synthesis N_Boc_AA N-Boc-Amino Acid N_Boc_Aldehyde N-Boc-Amino Aldehyde N_Boc_AA->N_Boc_Aldehyde Reduction & Oxidation N_Boc_Oxime N-Boc-Amino Oxime N_Boc_Aldehyde->N_Boc_Oxime Hydroxylamine Nitrile_Oxide Nitrile Oxide (in situ) N_Boc_Oxime->Nitrile_Oxide Oxidation (e.g., NCS) N_Boc_Isoxazole_AA N-Boc-Isoxazole Amino Acid Nitrile_Oxide->N_Boc_Isoxazole_AA 1,3-Dipolar Cycloaddition Alkyne Alkyne Alkyne->N_Boc_Isoxazole_AA Fmoc_Isoxazole_AA Fmoc-Isoxazole Amino Acid N_Boc_Isoxazole_AA->Fmoc_Isoxazole_AA Boc Deprotection & Fmoc Protection

Caption: Workflow for synthesizing Fmoc-protected isoxazole amino acids.

Protocol 1: Synthesis of an N-Boc-Protected Isoxazole Amino Acid

This protocol outlines the synthesis of an N-Boc-protected isoxazole amino acid starting from a commercially available N-Boc-amino acid.

Step 1: Synthesis of N-Boc-Amino Aldehyde

  • Reduction: To a solution of an N-Boc-amino acid (1.0 eq) in anhydrous THF at 0 °C, add NaBH4 (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Oxidation: Cool the resulting N-Boc-amino alcohol solution to 0 °C and add SO3·pyridine complex (3.0 eq) in DMSO. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude N-Boc-amino aldehyde.

Step 2: Formation of the N-Boc-Amino Aldoxime

  • Dissolve the crude N-Boc-amino aldehyde (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature for 40 minutes.

  • Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

  • Dry the organic layer and concentrate to obtain the N-Boc-amino aldoxime.

Step 3: 1,3-Dipolar Cycloaddition

  • Dissolve the N-Boc-amino aldoxime (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent such as ethyl acetate.

  • Add an oxidizing agent, for example, N-chlorosuccinimide (NCS) (1.1 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, concentrate, and purify the crude product by column chromatography on silica gel to afford the N-Boc-isoxazole amino acid.

Protocol 2: Fmoc Protection of the Isoxazole Amino Acid

For use in standard Fmoc-based SPPS, the synthesized isoxazole amino acid must be N-terminally protected with an Fmoc group.

  • Boc Deprotection: Dissolve the N-Boc-isoxazole amino acid in a solution of 4 M HCl in dioxane and stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to obtain the hydrochloride salt of the isoxazole amino acid.

  • Fmoc Protection: Dissolve the isoxazole amino acid hydrochloride salt (1.0 eq) and sodium carbonate (2.5 eq) in a mixture of water and dioxane.

  • Add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise at 0-5 °C with vigorous stirring.[5]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the reaction with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with dilute HCl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na2SO4, and concentrate to yield the Fmoc-protected isoxazole amino acid.

PART 2: Solid-Phase Peptide Synthesis (SPPS) of Isoxazole-Containing Peptides

With the Fmoc-protected isoxazole amino acid in hand, it can be readily incorporated into a peptide sequence using standard Fmoc-SPPS protocols.[5][6]

Diagram of the Fmoc-SPPS Cycle for Isoxazole Peptide Synthesis

cluster_1 Solid-Phase Peptide Synthesis Resin Resin Fmoc_AA_Resin Fmoc-AA-Resin Resin->Fmoc_AA_Resin Loading of first Fmoc-AA Deprotected_Resin H2N-AA-Resin Fmoc_AA_Resin->Deprotected_Resin Fmoc Deprotection (Piperidine/DMF) Coupled_Isoxazole Fmoc-Isoxazole-AA-Resin Deprotected_Resin->Coupled_Isoxazole Coupling of Fmoc-Isoxazole-AA Final_Peptide Cleaved & Deprotected Peptide Coupled_Isoxazole->Final_Peptide Repetitive Cycles & Final Cleavage (TFA)

Caption: The iterative cycle of Fmoc-SPPS for incorporating an isoxazole amino acid.

Protocol 3: Incorporation of Fmoc-Isoxazole Amino Acid into a Peptide Chain

This protocol assumes a standard manual Fmoc-SPPS procedure on a Rink Amide resin for the synthesis of a C-terminally amidated peptide.

Materials:

  • Fmoc-protected amino acids (including the synthesized Fmoc-isoxazole amino acid)

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 3 minutes, drain, and repeat with a fresh 20% piperidine/DMF solution for 10-15 minutes to remove the Fmoc group from the resin-bound amino acid.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Coupling of Fmoc-Isoxazole Amino Acid:

    • In a separate vial, pre-activate the Fmoc-isoxazole amino acid (3 eq) with HATU (3 eq) and DIPEA (6 eq) in DMF for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.[1]

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

PART 3: Ugi Multicomponent Reaction for Hybrid Peptide Synthesis

The Ugi four-component reaction (U-4CR) is a powerful alternative for the synthesis of peptide-like structures in a single pot from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[7] This method allows for the rapid generation of diverse libraries of peptidomimetics. To synthesize isoxazole-containing peptides, one of the four components must bear the isoxazole moiety.

Diagram of the Ugi Four-Component Reaction

cluster_2 Ugi Four-Component Reaction Aldehyde Aldehyde Ugi_Product Isoxazole-Peptide Hybrid Aldehyde->Ugi_Product Amine Amine Amine->Ugi_Product Isoxazole_Acid Isoxazole-Carboxylic Acid Isoxazole_Acid->Ugi_Product One-Pot Reaction Isocyanide Isocyanide Isocyanide->Ugi_Product

Caption: Convergent synthesis of an isoxazole-peptide hybrid via the Ugi reaction.

Protocol 4: Ugi Synthesis of an Isoxazole-Containing Dipeptide Mimetic

This protocol describes the synthesis of a simple isoxazole-dipeptide mimetic using an isoxazole-containing carboxylic acid.

Materials:

  • Isoxazole-4-carboxylic acid (e.g., 5-methylisoxazole-4-carboxylic acid)

  • An aldehyde (e.g., isobutyraldehyde)

  • A primary amine (e.g., benzylamine)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • Methanol

Procedure:

  • To a solution of the isoxazole-4-carboxylic acid (1.0 eq) in methanol, add the amine (1.0 eq) and the aldehyde (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Add the isocyanide (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, concentrate, and purify the crude product by flash chromatography on silica gel to yield the isoxazole-peptide hybrid.

PART 4: Comparative Analysis of Synthetic Routes

Feature1,3-Dipolar Cycloaddition + SPPSUgi Multicomponent Reaction
Versatility High; allows for the incorporation of the isoxazole unit at any position in the peptide chain.High diversity in a single step; requires one component to contain the isoxazole moiety.
Synthesis Length Multi-step; requires synthesis of the building block followed by stepwise peptide synthesis.Convergent; single-pot reaction.
Purification Multiple purification steps (building block and final peptide).Typically a single purification step for the final product.
Yields Generally good to excellent for each step.Can be moderate to good, but optimization may be required for specific substrate combinations.
Stereocontrol Stereochemistry of the starting amino acid is retained.Can be challenging; often results in racemic or diastereomeric mixtures unless chiral auxiliaries are used.

PART 5: Purification and Characterization

Purification

The final purification of the synthesized hybrid peptides is crucial to remove byproducts and unreacted starting materials. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[3]

General RP-HPLC Protocol:

  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.

  • Detection: UV detection at 214 nm and 280 nm.

  • Fraction Collection: Fractions containing the purified peptide are collected, analyzed for purity by analytical HPLC, and lyophilized.

Characterization

The identity and purity of the synthesized isoxazole-containing peptides should be confirmed by a combination of analytical techniques.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the final peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure of the isoxazole ring and the peptide backbone. The appearance of a characteristic proton signal for the isoxazole ring (typically in the aromatic region) is a key indicator of successful synthesis.[2][8]

Illustrative Characterization Data for an Isoxazole-Dipeptide:

  • 1H NMR: Expect to see characteristic signals for the isoxazole proton, amide protons, alpha-protons of the amino acid residues, and signals corresponding to the side chains.

  • 13C NMR: Diagnostic signals for the isoxazole ring carbons (typically in the range of 100-170 ppm) and the carbonyl carbons of the peptide bonds.

  • MS (ESI): A prominent peak corresponding to the [M+H]+ ion of the target peptide.

Conclusion

The synthesis of hybrid peptides containing an isoxazole core offers a powerful strategy for the development of novel therapeutic agents and research tools. The 1,3-dipolar cycloaddition followed by SPPS provides a versatile and stepwise approach, while the Ugi multicomponent reaction offers a rapid and convergent route to these valuable molecules. The choice of synthetic strategy will depend on the specific target molecule, the desired level of diversity, and the available resources. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully synthesize and characterize these promising peptidomimetics.

References

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Pan, L., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry.
  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • Ben-Aicha, F., et al. (2020). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. Structural Chemistry.
  • BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. BenchChem.
  • Mykhailiuk, P. K. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances.
  • Nefzi, A., et al. (2012). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes.
  • El Kaim, L., Grimaud, L., & Oble, J. (2005). Phenol Ugi-Smiles Systems: Strategies for the Multicomponent N-Arylation of Primary Amines with Isocyanides, Aldehydes, and Phenols.
  • Becer, C. R., et al. (2017). Ugi multicomponent reaction to prepare peptide–peptoid hybrid structures with diverse chemical functionalities. Polymer Chemistry.
  • Harigae, R., Moriyama, K., & Togo, H. (2014). A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles. The Journal of Organic Chemistry.
  • Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology.
  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007).
  • Banfi, L., et al. (2011). Diversity-oriented synthesis of dihydrobenzoxazepinones by coupling the Ugi multicomponent reaction with a Mitsunobu cyclization. Beilstein Journal of Organic Chemistry.
  • Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.
  • Qiu, D., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry.
  • BenchChem. (2025).
  • Doumbia, Y., et al. (2023). STUDY OF 1,3-DIPOLAR CYCLOADDITION REACTION BETWEEN 1- PROPARGYL-2-ISOXAZOLYLMETHYL-BENZIMIDAZOLE AND N-PHENYL HYDRAZONOYL CH. Journal Marocain de Chimie Hétérocyclique.
  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (1997). New methods for preparing of esters of 5-amino-3-methyl-4-isoxazolecarboxylic acid. (PL216764B1).
  • Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
  • Google Patents. (2015). Boc and Fmoc solid phase peptide synthesis. (US9090654B2).
  • Google Patents. (1997). Methods for the synthesis of fmoc protected amines. (WO1997041093A1).

Sources

Application Note: Condensation Strategies for 4-Formyl-3-methylisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthetic utility of 4-Formyl-3-methylisoxazole-5-carboxylic acid (FMICA) , a high-value bifunctional scaffold. We focus on three critical condensation pathways: Knoevenagel condensation for carbon chain extension, Schiff base formation for library generation, and Cyclocondensation to access fused isoxazolo[4,5-d]pyridazin-4-one systems. These protocols are designed for medicinal chemists requiring high-purity intermediates for antibacterial and anti-inflammatory drug discovery.

Introduction: The "Push-Pull" Scaffold

The reactivity of FMICA is defined by the electronic interplay between the C4-formyl group and the C5-carboxylic acid on the isoxazole core.

  • Electrophilicity: The isoxazole ring is electron-deficient. The C4-aldehyde is highly activated for nucleophilic attack due to the inductive electron-withdrawing effect of the adjacent C5-carboxylic acid.

  • Regioselectivity: While the C5-acid is prone to decarboxylation under extreme thermal stress, it serves as a critical anchoring point for heterocyclization.

  • Sterics: The C3-methyl group provides metabolic stability but imposes minor steric constraints during condensation, requiring specific solvent choices to maintain solubility.

Reactivity Landscape

The following diagram maps the primary synthetic divergence points for FMICA.

ReactivityMap FMICA 4-Formyl-3-methylisoxazole- 5-carboxylic acid Schiff Schiff Bases (Imines) FMICA->Schiff + 1° Amines (Acid Cat.) Knoevenagel Acrylic Acid Derivatives FMICA->Knoevenagel + Active Methylene (Base Cat.) Heterocycle Isoxazolo[4,5-d] pyridazin-4-ones FMICA->Heterocycle + Hydrazine (Cyclocondensation) Library Bioactive Library Screening Schiff->Library ChainExt Michael Acceptors (Drug Linkers) Knoevenagel->ChainExt Scaffold Fused Ring Pharmacophores Heterocycle->Scaffold

Figure 1: Synthetic divergence of the FMICA scaffold. The red node indicates the primary route for fused-ring synthesis.

Protocol A: Knoevenagel Condensation

Objective: Synthesis of 3-(5-carboxy-3-methylisoxazol-4-yl)acrylic acids. Mechanism: Base-catalyzed deprotonation of an active methylene compound (e.g., malonic acid) followed by nucleophilic attack on the C4-aldehyde and subsequent dehydration.

Materials
  • Substrate: FMICA (1.0 eq)

  • Reagent: Malonic acid (1.2 eq)[1]

  • Catalyst: Piperidine (0.1 eq)[1]

  • Solvent: Pyridine (anhydrous)[1]

Step-by-Step Methodology
  • Setup: In a dry round-bottom flask equipped with a drying tube (CaCl₂), dissolve FMICA (5 mmol) in anhydrous pyridine (10 mL).

  • Addition: Add malonic acid (6 mmol) followed by catalytic piperidine (0.5 mmol).

  • Reaction: Heat the mixture to 80–90 °C for 4–6 hours.

    • Note: Evolution of CO₂ bubbles indicates decarboxylation of the malonic acid intermediate (if aiming for the monocarboxylic acrylic derivative).

  • Quenching: Pour the reaction mixture into ice-cold HCl (2M, 50 mL) with vigorous stirring. The pH should reach ~2.

  • Isolation: A precipitate will form immediately. Filter the solid and wash with cold water (3 x 10 mL).

  • Purification: Recrystallize from Ethanol/Water (8:2).

Self-Validating System (QC)
ParameterObservationInterpretation
Visual Reaction turns from pale yellow to deep amber.Formation of conjugated system.
TLC (MeOH:DCM 1:9) New spot appears (lower Rf than aldehyde).Formation of highly polar acrylic acid.
¹H-NMR Disappearance of singlet at ~10.0 ppm (CHO).Consumption of aldehyde.[1]
¹H-NMR Appearance of doublets at ~6.5 & ~7.8 ppm (J=16Hz).Formation of trans-alkene protons.

Protocol B: Schiff Base Formation

Objective: Synthesis of 4-(iminomethyl)-isoxazole derivatives for antimicrobial screening. Critical Insight: The C5-carboxylic acid can form zwitterions with amines, potentially reducing yield. Using glacial acetic acid suppresses salt formation and catalyzes the imine condensation.

Materials
  • Substrate: FMICA (1.0 eq)

  • Reagent: Substituted Aniline / Amine (1.0 eq)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

  • Solvent: Absolute Ethanol[2][3]

Step-by-Step Methodology
  • Solubilization: Dissolve FMICA (2 mmol) in absolute ethanol (15 mL) with gentle warming.

  • Activation: Add the primary amine (2 mmol) and 3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture for 3–5 hours.

    • Process Control: Monitor by TLC.[2] The aldehyde spot will disappear.

  • Workup: Cool the mixture to room temperature. If precipitation does not occur, reduce solvent volume by 50% under vacuum and cool in an ice bath.[1]

  • Filtration: Filter the colored solid (usually yellow/orange) and wash with cold ethanol.

Self-Validating System (QC)
  • IR Spectroscopy: Look for the appearance of a strong band at 1610–1630 cm⁻¹ (C=N stretch).

  • Color: Product is almost invariably colored (yellow to orange) due to extended conjugation, whereas the starting material is off-white.

Protocol C: Cyclocondensation (Fused Heterocycles)

Objective: Synthesis of 3-methylisoxazolo[4,5-d]pyridazin-4(5H)-ones. Significance: This reaction constructs a second heterocyclic ring by condensing hydrazine across the C4-aldehyde and C5-carboxylic acid positions.

Workflow Diagram

Cyclization Start Start: FMICA + Hydrazine Hydrate Step1 Step 1: Hydrazone Formation (Fast, RT) Start->Step1 Ethanol, 15 min Step2 Step 2: Intramolecular Cyclization (Slow, Reflux) Step1->Step2 -H2O, Heat Product Product: Isoxazolo[4,5-d] pyridazin-4(5H)-one Step2->Product Precipitation

Figure 2: Two-stage mechanism of isoxazolo-pyridazine formation.

Step-by-Step Methodology
  • Preparation: Dissolve FMICA (5 mmol) in Ethanol (20 mL).

  • Reagent Addition: Add Hydrazine Hydrate (80%, 10 mmol, 2.0 eq) dropwise.

    • Exotherm Warning: The reaction is initially exothermic.

  • Reflux: Heat to reflux for 6–8 hours.

    • Mechanism:[4][5][6] The hydrazine first forms the hydrazone at C4 (fast), then attacks the C5-carbonyl (slow) to close the ring, eliminating water.

  • Workup: Cool to room temperature. The fused product is often less soluble than the intermediate and will precipitate.

  • Purification: Recrystallize from Dioxane or DMF/Water if the product is highly insoluble.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Incomplete cyclization (stopped at hydrazone).[1]Increase reflux time; add catalytic AcOH.
Sticky Solid Polymerization or water retention.Triturate with diethyl ether; dry under high vacuum.
Impurity Decarboxylation of starting material.[1]Ensure temperature does not exceed 100°C; avoid strong bases.

References

  • BenchChem. (n.d.). 4-Formyl-3-methylisoxazole-5-carboxylic Acid - Product Description and Reactivity.[4] Retrieved from

  • Özadalı, K., et al. (2012). Synthesis and biological evaluation of isoxazolo[4,5-d]pyridazin-4-(5H)-one analogues as potent anti-inflammatory agents.[4][7][8] Bioorganic & Medicinal Chemistry, 20(9), 2912-2922. Retrieved from

  • Molecules. (2005).[3] Reactions of 3-Formylchromone with Active Methylene Compounds (Comparative Chemistry). Retrieved from

  • ResearchGate. (2025). Synthesis and characterization of 3-amino-5-methylisoxazole Schiff bases. Retrieved from

Sources

Application Note: Advanced Protecting Group Strategies for 4-Formyl-3-Methylisoxazole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Formyl-3-methylisoxazole-5-carboxylic acid is a bifunctional heterocyclic compound of significant interest in pharmaceutical research and drug development.[1] Its structure, featuring both a reactive aldehyde and a carboxylic acid on an isoxazole core, makes it a versatile scaffold for synthesizing complex molecules, including novel peptidomimetics.[1][2] However, the proximate reactivity of these two functional groups presents a significant challenge in multistep synthesis, necessitating a robust and chemoselective protecting group strategy. This guide provides an in-depth analysis of the molecule's reactivity, outlines detailed protocols for the selective protection and deprotection of each functional group, and introduces an orthogonal strategy for complex synthetic routes.

Foundational Analysis: Reactivity and Synthetic Challenges

A successful synthetic strategy begins with a thorough understanding of the substrate's chemical properties. 4-Formyl-3-methylisoxazole-5-carboxylic acid possesses two distinct and reactive functional groups whose manipulation is key to its utility.

  • The Carboxylic Acid (C5 Position): This group is acidic and will react with bases and a wide range of nucleophiles.[3] It is a precursor for esters, amides, and acid chlorides. While it can be reduced to a primary alcohol, this typically requires harsh conditions (e.g., LiAlH₄) that would also reduce the aldehyde.

  • The Formyl Group (C4 Position): The aldehyde is a highly electrophilic center, susceptible to nucleophilic attack (e.g., Grignard reagents, organolithiums), oxidation to a carboxylic acid, and reduction to a primary alcohol.[1] Aldehydes are generally more reactive than carboxylic acids or esters toward many nucleophiles and reducing agents.[4][5]

  • The Isoxazole Core: The isoxazole ring is an electron-deficient aromatic system, which can influence the reactivity of its substituents.[6][7] It is generally stable to a wide range of reaction conditions, making it a reliable scaffold in synthesis.[2][8]

The primary synthetic challenge arises when a desired transformation on one functional group is incompatible with the other. For instance, attempting a Grignard reaction on the aldehyde would be thwarted by the acidic proton of the carboxylic acid. Conversely, converting the carboxylic acid to an acid chloride using thionyl chloride could lead to side reactions at the aldehyde. Therefore, temporarily masking one functional group—an approach known as a protecting group strategy —is essential for achieving chemoselectivity.[9][10]

An ideal protecting group must be easy to install and remove in high yields under mild conditions that do not affect other parts of the molecule.[3][11] The concept of orthogonality , where multiple protecting groups can be removed independently of one another, is critical for advanced synthesis.[10]

G start Starting Material: 4-Formyl-3-methylisoxazole- 5-carboxylic acid protection Protection Step: Ethylene Glycol, p-TsOH (cat.), Toluene, Dean-Stark start->protection protected Protected Intermediate: (Acetal-Carboxylic Acid) protection->protected reaction Reaction at Carboxyl Group: - Amide Coupling (e.g., EDC, HOBt) - Esterification - Reduction (e.g., BH₃•THF) protected->reaction product_protected Functionalized Product (Acetal Protected) reaction->product_protected deprotection Deprotection Step: Aqueous Acid (e.g., 1M HCl, Acetone/H₂O) product_protected->deprotection final_product Final Product: (Functionalized Aldehyde) deprotection->final_product

Caption: Workflow for selective aldehyde protection.

Protocol 2.1: Acetal Protection of the Formyl Group
  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-formyl-3-methylisoxazole-5-carboxylic acid (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Solvent: Add toluene to the flask, sufficient to fill the Dean-Stark trap.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the acetal-protected carboxylic acid, which can often be used in the next step without further purification.

Protocol 2.2: Deprotection of the Acetal
  • Setup: Dissolve the acetal-protected compound in a mixture of acetone and water (e.g., 4:1 v/v).

  • Reaction: Add a catalytic amount of a strong acid (e.g., 1M aqueous HCl or p-TsOH). Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC or LC-MS.

  • Work-up: Neutralize the reaction by carefully adding saturated aqueous NaHCO₃.

  • Isolation: Remove the acetone under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected aldehyde.

Strategy II: Selective Protection of the Carboxylic Acid

Objective: To perform reactions at the aldehyde (e.g., Wittig, Grignard, reduction) without interference from the acidic carboxylic proton.

Chosen Protection: Benzyl Ester

Rationale: Esterification is the most common method for protecting carboxylic acids. [3]A benzyl ester is particularly advantageous as it is stable to a wide range of non-reductive conditions (basic, organometallic) but can be removed under very mild, neutral conditions via catalytic hydrogenolysis. [11]This deprotection method is orthogonal to many other protecting groups, including acetals and most silyl ethers.

G start Starting Material: 4-Formyl-3-methylisoxazole- 5-carboxylic acid protection Protection Step: Benzyl Bromide (BnBr), Base (e.g., K₂CO₃, Cs₂CO₃), DMF start->protection protected Protected Intermediate: (Benzyl Ester-Aldehyde) protection->protected reaction Reaction at Aldehyde Group: - Wittig Olefination - Grignard Addition - Reductive Amination protected->reaction product_protected Functionalized Product (Benzyl Ester Protected) reaction->product_protected deprotection Deprotection Step: H₂, Pd/C (10%), Solvent (e.g., EtOH, EtOAc) product_protected->deprotection final_product Final Product: (Functionalized Carboxylic Acid) deprotection->final_product

Caption: Workflow for selective carboxylic acid protection.

Protocol 3.1: Benzyl Ester Protection
  • Setup: Dissolve 4-formyl-3-methylisoxazole-5-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Base: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq). Stir for 15-30 minutes at room temperature to form the carboxylate salt.

  • Alkylation: Add benzyl bromide (BnBr, 1.1 eq) dropwise to the suspension.

  • Reaction: Stir the mixture at room temperature (or warm gently to 40-50 °C if the reaction is slow) until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Isolation: Wash the combined organic layers with water and then brine to remove DMF and salts. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the pure benzyl ester.

Protocol 3.2: Deprotection of the Benzyl Ester (Hydrogenolysis)
  • Setup: Dissolve the benzyl ester in a suitable solvent such as ethanol (EtOH), methanol (MeOH), or ethyl acetate (EtOAc) in a flask suitable for hydrogenation.

  • Catalyst: Carefully add palladium on carbon (10% Pd/C, ~5-10 mol% by weight) to the solution.

  • Reaction: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of H₂ (a balloon is often sufficient for lab scale) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.

Comparative Summary of Protecting Groups

The choice of protecting group is dictated by the planned synthetic route and the stability of the molecule to various reagents. The following table summarizes common options for each functional group.

Functional GroupProtecting GroupProtection ConditionsDeprotection ConditionsStability Profile
Aldehyde Acetal Ethylene glycol, p-TsOH, Toluene, refluxAqueous acid (e.g., HCl, AcOH)Stable to: Base, nucleophiles, organometallics, hydrides. Labile to: Acid.
Aldehyde Thioacetal Ethanedithiol, BF₃•OEt₂, CH₂Cl₂HgCl₂, CaCO₃, aq. MeCNMore stable to acid than acetals; stable to base, nucleophiles, hydrides.
Carboxylic Acid Methyl/Ethyl Ester MeOH/EtOH, H₂SO₄ (cat.), refluxBase (NaOH, LiOH), then acid workupStable to: Acid, reducing agents (mild), organometallics. Labile to: Strong base.
Carboxylic Acid t-Butyl Ester Isobutylene, H₂SO₄ (cat.) or Boc₂O, DMAPStrong acid (TFA, HCl in dioxane)Stable to: Base, hydrogenolysis, nucleophiles. Labile to: Strong acid. [3][12]
Carboxylic Acid Benzyl Ester BnBr, K₂CO₃, DMFH₂, Pd/C (Hydrogenolysis)Stable to: Acid, base, nucleophiles. Labile to: Reductive conditions (H₂).
Carboxylic Acid Silyl Ester (e.g., TBDMS) TBDMS-Cl, Imidazole, DMFFluoride source (TBAF), Acid (AcOH)Stable to: Neutral conditions, some chromatography. Labile to: Acid, base, fluoride. [13][14]

Orthogonal Protection: A Strategy for Complex Synthesis

For a multi-step synthesis requiring sequential modification of both the aldehyde and carboxylic acid functionalities, an orthogonal strategy is necessary. [10]This allows for the selective removal of one protecting group while the other remains intact.

Example Orthogonal Scheme:

  • Protect Carboxylic Acid: Convert the carboxylic acid to a benzyl ester (stable to acid, labile to hydrogenolysis).

  • Protect Aldehyde: Convert the aldehyde of the benzyl ester intermediate to a cyclic acetal (stable to base/hydrogenolysis, labile to acid).

  • Perform Synthesis: The molecule now has two protected groups that can be removed under distinct, non-interfering conditions, allowing for complex synthetic transformations.

  • Selective Deprotection:

    • To unmask the aldehyde: Treat with aqueous acid (e.g., 1M HCl). The benzyl ester will remain.

    • To unmask the carboxylic acid: Subject to hydrogenolysis (H₂, Pd/C). The acetal will remain.

This dual protection provides maximum flexibility for building complex molecular architectures from the isoxazole scaffold.

Conclusion

The synthetic utility of 4-formyl-3-methylisoxazole-5-carboxylic acid is unlocked through the judicious application of protecting group chemistry. By selectively masking either the formyl or carboxyl group, chemists can prevent unwanted side reactions and achieve high-yield, chemoselective transformations. The use of acetals for aldehyde protection and benzyl esters for carboxylic acid protection represents a robust and often orthogonal approach suitable for a wide array of synthetic challenges in drug discovery and materials science. Careful planning of the protection-deprotection sequence in the context of the overall synthetic route is paramount to success.

References

  • Wang, D.-C., Xu, W., & Wu, W.-Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 26, 2026, from [Link]

  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved February 26, 2026, from [Link]

  • Kiełbas, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5649. [Link]

  • JoVE. (2025, May 22). Video: Protecting Groups for Aldehydes and Ketones: Introduction. Retrieved February 26, 2026, from [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Oxford Learning Link. [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved February 26, 2026, from [Link]

  • Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • Hould, A. K., et al. (2025, October 23). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters. [Link]

  • University of Bristol. (n.d.). Protecting Groups. Retrieved February 26, 2026, from [Link]

  • IIT Bombay. (2020, October 26). Protecting Groups. Retrieved February 26, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 05). 20.11 Protecting Groups of Aldehydes. Retrieved February 26, 2026, from [Link]

  • Kumar, K., et al. (2022). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 19, 2199–2226. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved February 26, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis. Chemical Communications. [Link]

  • Royal Society of Chemistry. (2023, June 02). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances. [Link]

  • Bornscheuer, U. T., et al. (2005, March 23). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2024, September 30). Recent trends for chemoselectivity modulation in one-pot organic transformations. RSC Advances. [Link]

  • Journal of Health and Allied Sciences. (n.d.). A review of isoxazole biological activity and present synthetic techniques. [Link]

  • American Chemical Society. (2005, September 29). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2021, November 26). Recent advances of N-heterocyclic carbenes in the applications of constructing carbo- and heterocyclic frameworks with potential biological activity. RSC Advances. [Link]

  • MDPI. (2023, February 02). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals. [Link]

  • MDPI. (2022, March 25). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. Molecules. [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved February 26, 2026, from [Link]

  • Wiley Online Library. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal. [Link]

  • Michigan State University. (n.d.). Heterocyclic Compounds. Retrieved February 26, 2026, from [Link]

Sources

Advanced Protocols for One-Pot Multicomponent Reactions Involving 4-Formylisoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole moiety is a privileged scaffold in medicinal chemistry, featured in drugs such as valdecoxib (COX-2 inhibitor) and leflunomide (DMARD). The 4-formylisoxazole derivative represents a critical "linchpin" intermediate. Its C-4 aldehyde group possesses unique electrophilicity due to the electron-withdrawing nature of the adjacent isoxazole ring, making it exceptionally reactive in multicomponent reactions (MCRs).

This application note details three field-proven protocols for converting 4-formylisoxazoles into complex fused heterocycles: 1,4-Dihydropyridines (Hantzsch) , 3,4-Dihydropyrimidinones (Biginelli) , and Polyhydroquinolines . These protocols prioritize operational simplicity, atom economy, and reproducibility.

Chemical Reactivity Profile

Before initiating synthesis, it is crucial to understand the electronic environment of the substrate:

  • Enhanced Electrophilicity: The isoxazole ring acts as an electron-withdrawing group (EWG), activating the exocyclic aldehyde at C-4. This facilitates rapid Knoevenagel condensations, often the first step in these MCRs.

  • Lability Warning: While the isoxazole ring is stable under acidic and mild basic conditions, the N-O bond is susceptible to cleavage under strong reducing conditions (e.g., hydrogenation with Pd/C, active metals). The protocols below are selected to preserve the isoxazole integrity.

Protocol A: Hantzsch 1,4-Dihydropyridine Synthesis

Target Application: Synthesis of Calcium Channel Blockers and Multi-Drug Resistance (MDR) Modulators.

This protocol utilizes Gadolinium(III) triflate [Gd(OTf)₃] as a reusable Lewis acid catalyst. Unlike traditional refluxing acetic acid methods, this protocol operates at room temperature, minimizing thermal degradation of the isoxazole ring.

Materials
  • Substrate: 3,5-Dimethyl-4-formylisoxazole (1.0 mmol)

  • Reagent A: Ethyl acetoacetate (2.0 mmol)[1]

  • Reagent B: Ammonium acetate (1.0 mmol)

  • Catalyst: Gd(OTf)₃ (5 mol%)[1]

  • Solvent: Ethanol (5 mL, absolute)

Step-by-Step Procedure
  • Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 4-formylisoxazole and ethyl acetoacetate in ethanol.

  • Catalyst Addition: Add Gd(OTf)₃ (0.05 mmol) followed by ammonium acetate.

  • Reaction: Stir the mixture vigorously at room temperature (25 °C) .

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The reaction typically reaches completion within 5–6 hours.[1] Look for the disappearance of the aldehyde spot (Rf ~0.6) and the appearance of a fluorescent blue spot (under UV 254/365 nm) corresponding to the dihydropyridine.

  • Workup:

    • Add 10 mL of ice-cold water to the reaction mixture.

    • A solid precipitate should form immediately. Filter the solid under vacuum.

    • Wash the cake with cold aqueous ethanol (1:1, 5 mL).

  • Purification: Recrystallize from hot ethanol to afford the pure 1,4-dihydropyridine derivative.

Yield Expectation: 85–92%

Mechanistic Pathway (Hantzsch)

The reaction proceeds via a dual pathway: a Knoevenagel condensation between the aldehyde and one equivalent of ketoester, and an enamine formation between the second equivalent and ammonia. These intermediates then undergo a Michael addition followed by cyclization.

HantzschMechanism Aldehyde 4-Formylisoxazole Knoevenagel Intermed A: Benzylidene derivative Aldehyde->Knoevenagel Gd(OTf)3 Ketoester1 Ethyl Acetoacetate (Eq 1) Ketoester1->Knoevenagel Ketoester2 Ethyl Acetoacetate (Eq 2) Enamine Intermed B: Enamine ester Ketoester2->Enamine Ammonia NH4OAc Ammonia->Enamine Michael Michael Adduct Knoevenagel->Michael Enamine->Michael Cyclization Cyclization & Dehydration Michael->Cyclization Product 1,4-Dihydropyridine Cyclization->Product

Figure 1: Convergent mechanistic pathway for the Gd(OTf)₃ catalyzed Hantzsch reaction.

Protocol B: Biginelli 3,4-Dihydropyrimidinone Synthesis

Target Application: Antimicrobial and Anticancer Scaffold Generation.

For this protocol, we employ a Gluconic Acid Aqueous Solution (GAAS) system. This is a "Green Chemistry" standard, avoiding toxic Lewis acids while maintaining high yields.

Materials
  • Substrate: 4-Formylisoxazole derivative (1.0 mmol)

  • Reagent A: Ethyl acetoacetate (1.0 mmol)[2]

  • Reagent B: Urea or Thiourea (1.5 mmol)[3]

  • Catalyst/Solvent: 50 wt% Gluconic Acid in water (25 mol%)

  • Additives: Ethanol (minimal, only if solubility is poor)

Step-by-Step Procedure
  • Setup: Place the aldehyde, ethyl acetoacetate, and urea in a sealed tube or round-bottom flask.

  • Catalysis: Add 25 mol% of the gluconic acid solution.

  • Heating: Heat the mixture to 60 °C for 3–6 hours.

    • Note: The reaction mixture typically homogenizes as it heats, then precipitates the product as the reaction proceeds.

  • Workup:

    • Cool to room temperature.[1][4][5]

    • Pour the mixture into crushed ice (20 g).

    • Filter the crude solid.

  • Purification: Recrystallize from ethanol/water (9:1).

Data Summary:

ComponentRoleStoichiometryNotes
4-Formylisoxazole Electrophile1.0 equivLimiting reagent
Urea/Thiourea Nucleophile1.5 equivExcess drives equilibrium
Gluconic Acid Catalyst25 mol%Biodegradable, water-soluble

Protocol C: Catalyst-Free Polyhydroquinoline Assembly

Target Application: High-complexity heterocyclic libraries.

This protocol leverages the high reactivity of 4-formylisoxazoles to perform a 4-component condensation without an external catalyst, relying solely on the solvent effects of ethanol.

Materials
  • Substrate: 4-Formylisoxazole (1.0 mmol)

  • Reagent A: Dimedone (5,5-dimethyl-1,3-cyclohexanedione) (1.0 mmol)

  • Reagent B: Ethyl acetoacetate (1.0 mmol)

  • Reagent C: Ammonium acetate (1.5 mmol)[2]

  • Solvent: Ethanol (95%, 5 mL)

Step-by-Step Procedure
  • Mixing: Combine all four components in a flask with 5 mL ethanol.

  • Reaction: Stir at ambient temperature (20–25 °C) .

    • Observation: The reaction typically starts as a suspension and may temporarily clear before the heavy precipitate of the polyhydroquinoline forms.

    • Time: 2–4 hours.

  • Validation: Perform TLC. The product usually appears as a distinct spot with lower Rf than the starting aldehyde.

  • Isolation: Filter the solid precipitate. Wash with cold ethanol.

  • Purification: Recrystallization from hot ethanol is usually sufficient to obtain analytical purity (>98%).

Polyhydroquinoline Inputs 4-Formylisoxazole + Dimedone + Ethyl Acetoacetate + NH4OAc Stir Stir in EtOH @ 25°C (2-4 Hours) Inputs->Stir Check TLC Check: Precipitate Formation? Stir->Check Check->Stir No (Continue stirring) Filter Filter & Wash (Cold EtOH) Check->Filter Yes Final Polyhydroquinoline Product (>90% Yield) Filter->Final

Figure 2: Operational workflow for the catalyst-free synthesis of polyhydroquinolines.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete Knoevenagel condensationEnsure the aldehyde is pure. Add 1-2 drops of piperidine if using neutral conditions (though not needed for Gd(OTf)₃).
Oiling Out Product solubility in EtOH is too highAdd water dropwise to the reaction mixture to induce precipitation. Cool to 0 °C before filtering.
Isoxazole Ring Opening Harsh reducing conditionsAvoid using active metals (Zn/HCl) or hydrogenation. Stick to the condensation protocols listed above.
Byproduct Formation Knoevenagel product isolationIf the reaction stops at the benzylidene intermediate (Knoevenagel product), increase the temperature to reflux or add more ammonium acetate.

References

  • Hantzsch Reaction with Isoxazoles

    • Title: 4-isoxazolyl-1,4-dihydropyridines: a tale of two scaffolds.
    • Source: PubMed (2014).
    • URL:[Link]

  • Polyhydroquinoline Synthesis (Catalyst-Free)

    • Title: One-pot multi-component synthesis of polyhydroquinolines at ambient temperature.[2]

    • Source: Comptes Rendus Chimie (2010).
    • URL:[Link]

  • Gd(OTf)

    • Title: An efficient one-pot multi component synthesis of polyhydroquinoline derivatives through Hantzsch reaction catalysed by Gadolinium triflate.[1]

    • Source: Arabian Journal of Chemistry (2012).
    • URL:[Link]

  • Green Biginelli Protocol (Gluconic Acid)

    • Title: Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution.
    • Source: ACS Omega (2023).
    • URL:[Link]

  • General Reactivity of 4-Formylisoxazoles

    • Title: Synthesis of Fused Isoxazoles: A Comprehensive Review.
    • Source: MDPI (2024).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Isoxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Isoxazole carboxylic acids present a unique solubility paradox in drug development. While the carboxylic acid moiety (


) suggests solubility at neutral pH, the isoxazole ring's aromaticity and dipole moment often induce high crystal lattice energy (high melting points). Furthermore, lipophilic substituents at the 3- or 5-positions can override the hydrophilic contribution of the carboxylate group.

This guide provides a root-cause analysis and actionable protocols to overcome these barriers, moving beyond simple "add more solvent" approaches to thermodynamically stable solutions.

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately upon addition to PBS (pH 7.4)."

Diagnosis: This is often a Counter-Ion Mismatch or Lipophilic Overload . While the carboxylic acid is deprotonated at pH 7.4, the resulting anion may form an insoluble salt with sodium/potassium ions in the buffer (Common Ion Effect), or the hydrophobic domain is simply too large for the single charge to solvate.

Corrective Action:

  • Switch Buffers: Move away from high-salt buffers (PBS/Saline). Use Tris or Meglumine based buffers. The bulky organic counter-ions disrupt crystal packing better than small inorganic ions like

    
    .
    
  • Check the Melting Point: If

    
    , the crystal lattice energy is the dominant barrier. You must disrupt the lattice using a Co-solvent  (DMSO/PEG) before introducing the buffer.
    
Issue 2: "The compound dissolves in DMSO but crashes out when diluted with water."

Diagnosis: The "Oiling Out" Phenomenon. You are operating in the metastable zone. The compound is soluble in the organic layer but thermodynamically unstable in the aqueous mix. As water is added, the dielectric constant rises, forcing the hydrophobic isoxazole core to aggregate.

Corrective Action:

  • Protocol: Implement a Step-wise Gradient Dilution .

    • Dissolve compound in 100% DMSO (Stock).

    • Add a surfactant (e.g., 0.5% Tween 80 or Poloxamer 188) to the water phase before mixing.

    • Crucial Step: Add the water phase slowly to the DMSO phase (not vice versa) with vortexing. This prevents local regions of high water content that trigger nucleation.

Issue 3: "I need to dose this in animals, but the pH must be neutral."

Diagnosis: Bio-incompatible pH. Isoxazole carboxylic acids are often soluble at pH > 8, but this is tissue-irritating. At pH 7, they may be borderline soluble.

Corrective Action:

  • Strategy: In Situ Salt Formation with Cyclodextrins.

    • Use Sulfobutyl ether-

      
      -cyclodextrin (SBE-
      
      
      
      -CD)
      . The cavity encapsulates the lipophilic isoxazole ring, while the exterior sulfonate groups maintain solubility.
    • Why? This decouples solubility from pH, allowing you to dose at pH 6.5–7.5 without precipitation.

Decision Logic & Workflows

Visualization 1: Solubility Troubleshooting Decision Tree

SolubilityTree Start START: Compound Insoluble CheckMP Check Melting Point (MP) Start->CheckMP HighMP MP > 200°C (Lattice Energy Dominates) CheckMP->HighMP LowMP MP < 200°C (Lipophilicity Dominates) CheckMP->LowMP CheckpKa Check pKa vs pH HighMP->CheckpKa Sol_CD Cyclodextrin Complexation (HP-β-CD) HighMP->Sol_CD Best for lattice breaking LowMP->CheckpKa Ionized Ionized (pH > pKa + 2) CheckpKa->Ionized pH is High Unionized Unionized (pH < pKa) CheckpKa->Unionized pH is Low Sol_Salt Use Organic Counter-ion (Tris, Meglumine) Ionized->Sol_Salt If still insoluble Sol_Cosolvent Cosolvent System (PEG400 / EtOH) Unionized->Sol_Cosolvent If pH fixed Sol_pH Adjust pH > pKa + 2 (In-situ Salt) Unionized->Sol_pH First line defense

Caption: Decision matrix for selecting the optimal solubilization strategy based on physicochemical properties.

Experimental Protocols

Protocol A: Micro-Scale Salt Screening (The "Golden Standard")

Purpose: To identify a counter-ion that disrupts crystal packing more effectively than standard sodium salts.

Materials:

  • Isoxazole Carboxylic Acid (10 mg per well)

  • Bases (1M aqueous solutions): NaOH, KOH, Tris, Meglumine, L-Arginine, Choline Bicarbonate.

  • Solvent: Methanol/Water (90:10).

Procedure:

  • Dissolution: Dissolve 10 mg of the parent acid in the minimum amount of Methanol/Water at 50°C.

  • Addition: Add 1.05 equivalents of the selected base solution.

  • Equilibration: Vortex for 1 minute, then cool slowly to Room Temperature (RT) over 2 hours.

  • Evaporation: Allow solvent to evaporate slowly (pinhole cover) to induce crystallization of the salt.

  • Validation: Re-suspend the resulting solids in pure water.

    • Success Criteria: Solubility > 10 mg/mL and stable pH.

Protocol B: Cosolvent Titration for "Oiling Out" Prevention

Purpose: To determine the maximum water tolerance before precipitation occurs.

Data Table: Recommended Cosolvent Systems

Cosolvent SystemTypical Range (v/v)Mechanism of ActionBest For
DMSO / Water 5% - 10%Dielectric constant modulationIn vitro screening (HTS)
PEG 400 / Saline 20% - 40%Hydrogen bonding network disruptionIP/IV Animal Dosing
Ethanol / Cremophor 10% / 10%Surfactant-mediated wettingHighly lipophilic derivatives

Step-by-Step:

  • Prepare a 20 mg/mL stock in pure cosolvent (e.g., PEG 400).

  • Aliquot 100 µL into a clear HPLC vial.

  • Add water in 10 µL increments, vortexing after each addition.

  • Endpoint: Note the volume of water added when permanent turbidity (cloudiness) appears.

  • Calculation:

    
    
    Operational Limit: Always formulate at 10% below this limit to prevent precipitation in the syringe.
    
Visualization 2: Salt Selection Workflow

SaltWorkflow Input Parent Acid Screen Screen Counter-ions (Na+, K+, Tris, Meglumine) Input->Screen SolubilityTest Aqueous Solubility Test Screen->SolubilityTest Result_Good Clear Solution (>10 mg/mL) SolubilityTest->Result_Good Result_Bad Precipitate/Gel SolubilityTest->Result_Bad Opt_CoCrystal Try Co-Crystals (Urea, Nicotinamide) Result_Bad->Opt_CoCrystal If salts fail

Caption: Workflow for identifying the optimal salt form or co-crystal partner.

References

  • BenchChem. (2025).[1] Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from

  • Beilstein Journals. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition. Retrieved from

  • MDPI. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Retrieved from

  • Guidechem. (n.d.). Isoxazole-5-carboxylic acid Properties and Solubility Data. Retrieved from

Sources

Technical Support Center: Minimizing Decarboxylation of Isoxazole-5-carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and handling of isoxazole-5-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the stability of these important heterocyclic compounds. My aim is to provide you with in-depth, field-proven insights to help you navigate the common issue of decarboxylation and achieve your synthetic goals.

Part 1: Understanding the Challenge: The Instability of Isoxazole-5-carboxylic Acids

Isoxazole-5-carboxylic acids are valuable building blocks in medicinal chemistry. However, their synthesis and subsequent manipulation are often plagued by an inherent instability that leads to decarboxylation—the loss of carbon dioxide (CO2) from the carboxylic acid moiety. This process can significantly reduce yields and introduce impurities, complicating purification and downstream applications.

The propensity for decarboxylation is attributed to the electronic nature of the isoxazole ring. The electron-withdrawing character of the heterocyclic system stabilizes the carbanionic intermediate formed upon loss of CO2, thereby lowering the activation energy for this unwanted side reaction.

Part 2: Troubleshooting Guide - A-Question-and-Answer Approach

This section directly addresses specific issues you may be facing in your experiments. The solutions provided are based on established chemical principles and validated synthetic strategies.

Q1: I'm observing significant product loss and gas evolution during the workup of my isoxazole-5-carboxylic acid synthesis. What's happening and how can I prevent it?

A1: This is a classic sign of decarboxylation, which is often triggered by elevated temperatures or inappropriate pH conditions during aqueous workup.

  • Causality: Heating the reaction mixture or exposing the isoxazole-5-carboxylic acid to acidic or basic conditions can provide the necessary energy to overcome the activation barrier for decarboxylation. The isoxazole ring's ability to stabilize the resulting negative charge at the 5-position makes this process particularly facile compared to more stable carboxylic acids.[1][2]

  • Troubleshooting Steps:

    • Maintain Low Temperatures: Conduct all extractions and washes at low temperatures (0-5 °C) using an ice bath.

    • pH Control: During workup, use a neutral wash with brine instead of strong acids or bases whenever possible.[3] If an acidic or basic wash is necessary, perform it quickly and at low temperatures.

    • Solvent Choice: After extraction, dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) and remove the solvent under reduced pressure at a low temperature (rotary evaporation water bath temperature ≤ 30 °C).

Q2: My attempts to perform an amide coupling with my isoxazole-5-carboxylic acid are failing, and I'm isolating the decarboxylated isoxazole instead. How can I improve my coupling efficiency?

A2: This is a common problem where the conditions required for amide bond formation are also conducive to decarboxylation. The key is to use mild coupling agents and reaction conditions that favor amidation over decarboxylation.

  • Causality: Many standard amide coupling protocols involve heating or the use of strong bases, which can promote decarboxylation of sensitive substrates like isoxazole-5-carboxylic acids.[4] The activation of the carboxylic acid can also sometimes inadvertently facilitate decarboxylation.

  • Troubleshooting Steps:

    • Choice of Coupling Reagent: Employ coupling reagents that operate efficiently at or below room temperature. Popular choices for sensitive substrates include HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)[5] and COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). These reagents rapidly generate the active ester, which then reacts with the amine.

    • Base Selection: Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.

    • One-Pot Procedures: Consider a one-pot C-H carboxylation followed by in-situ amide coupling. This strategy avoids the isolation of the potentially unstable carboxylic acid intermediate.[1]

Q3: I am trying to synthesize an isoxazole-5-carboxylate ester via a 1,3-dipolar cycloaddition, but my yields are low, and I suspect decarboxylation of the corresponding acid during a subsequent hydrolysis step. Are there better approaches?

A3: Directly synthesizing the ester or a stable precursor is often a more robust strategy than forming the carboxylic acid and then attempting esterification.

  • Causality: The conditions for ester hydrolysis (typically strong acid or base with heating) are often harsh enough to cause significant decarboxylation of the resulting isoxazole-5-carboxylic acid.

  • Troubleshooting Steps:

    • Direct Cycloaddition to an Ester: In a 1,3-dipolar cycloaddition, use an alkyne that already contains the desired ester functionality (e.g., ethyl propiolate). This directly yields the isoxazole-5-carboxylate ester, bypassing the need to handle the more labile carboxylic acid.[3]

    • In Situ Generation of the Nitrile Oxide: To minimize side reactions like the dimerization of the nitrile oxide intermediate, generate it in situ in the presence of the dipolarophile. This can be achieved by the slow addition of an oxidizing agent (like N-chlorosuccinimide) to an aldoxime precursor.[3]

Q4: Can I use protecting groups to temporarily mask the carboxylic acid functionality and prevent decarboxylation?

A4: Yes, protecting the carboxylic acid as a more stable functional group is a viable strategy, especially if the subsequent reaction conditions are harsh.

  • Causality: Converting the carboxylic acid to a functional group that is less prone to elimination, such as an ester or an oxazoline, can protect it from decarboxylation during other synthetic transformations.[6][7]

  • Troubleshooting Steps:

    • Esterification: Convert the isoxazole-5-carboxylic acid to a methyl or ethyl ester. These are generally more stable and can be hydrolyzed under mild conditions if the free acid is required later.

    • Oxazoline Formation: Oxazolines are robust protecting groups for carboxylic acids that are stable to a wide range of reagents, including Grignard reagents and hydrides.[7] They can be deprotected back to the carboxylic acid under acidic conditions.

Part 3: Frequently Asked Questions (FAQs)

  • What is the typical melting point of isoxazole-5-carboxylic acid?

    • The reported melting point is in the range of 144-150 °C.[8] However, decomposition (decarboxylation) may be observed at or near the melting point.

  • Is isoxazole-5-carboxylic acid stable under storage?

    • It is generally recommended to store isoxazole-5-carboxylic acid in a dry, cool, and well-ventilated place in a tightly sealed container.[9] Long-term storage at room temperature may lead to slow decomposition. For extended storage, refrigeration is advisable.

  • Are there any analytical techniques to monitor decarboxylation?

    • Yes, several methods can be used:

      • 1H NMR Spectroscopy: Monitor the disappearance of the carboxylic acid proton signal and the appearance of a new signal for the proton at the 5-position of the decarboxylated isoxazole.

      • LC-MS: Track the decrease in the mass corresponding to the carboxylic acid and the increase in the mass of the decarboxylated product.

      • Gas Chromatography (GC): If the products are volatile, GC can be used to quantify the formation of the decarboxylated isoxazole.

  • Can silyl triflates be used to stabilize isoxazole-5-carboxylic acids?

    • Recent research has shown that silyl triflates can react with azole carboxylic acids to form silyl esters in situ. These silyl esters can act as stabilized intermediates, preventing decarboxylation and allowing for subsequent one-pot functionalization, such as amide couplings.[1]

Part 4: Experimental Protocols and Data

Protocol 1: Mild Amide Coupling of Isoxazole-5-carboxylic Acid using HATU
  • To a stirred solution of isoxazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 30 °C.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Coupling Conditions
Coupling ReagentBaseTemperature (°C)Typical Outcome
DCC/DMAPDMAP50-80Significant decarboxylation
EDC/HOBtDIPEA25Moderate to good yield, some decarboxylation
HATU DIPEA 25 High yield, minimal decarboxylation
SOCl2-60Primarily decarboxylation and decomposition

Part 5: Visualization of Key Concepts

Decarboxylation Mechanism

The following diagram illustrates the proposed mechanism for the decarboxylation of isoxazole-5-carboxylic acid, which proceeds through a stabilized carbanionic intermediate.

Decarboxylation_Mechanism cluster_0 Isoxazole-5-carboxylic Acid cluster_1 Transition State cluster_2 Products start Isoxazole-5-COOH ts [Isoxazole-5]⁻ + CO₂ + H⁺ start->ts Heat or Acid/Base end Decarboxylated Isoxazole + CO₂ ts->end Protonation

Caption: Mechanism of isoxazole-5-carboxylic acid decarboxylation.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and solving issues related to the decarboxylation of isoxazole-5-carboxylic acids.

Troubleshooting_Workflow start Problem: Low yield/Gas evolution check_step Identify the problematic step: Synthesis, Workup, or Coupling? start->check_step synthesis Synthesis Step check_step->synthesis Synthesis workup Workup Step check_step->workup Workup coupling Coupling Step check_step->coupling Coupling sol_synthesis Use direct ester synthesis via 1,3-dipolar cycloaddition. synthesis->sol_synthesis sol_workup - Lower temperature (0-5 °C) - Use neutral washes (brine) - Low temp solvent removal workup->sol_workup sol_coupling - Use mild coupling reagents (HATU) - Non-nucleophilic base (DIPEA) - Room temperature reaction coupling->sol_coupling

Caption: Troubleshooting workflow for decarboxylation issues.

References

  • BenchChem.
  • Koch, G., et al. (2022).
  • Asif, M. (2022). A review on recent advances, synthetic approaches and biological applications of isoxazole derivatives. International Journal of Chemical and Pharmaceutical Sciences, 13(3), 1-22.
  • Organic Chemistry Portal. Isoxazole synthesis. [Link]

  • Karimi-Jaberi, Z., & Biazar, E. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Chemistry, 6(4), 1168-1184.
  • Organic Chemistry Portal. Decarboxylation. [Link]

  • ResearchGate. Mechanism of formation of isoxazole‐5‐carboxamides 6. [Link]

  • National Center for Biotechnology Information. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • Sahoo, S. K., et al. (2022). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. Medicinal Chemistry Research, 31(12), 2055-2070.
  • National Center for Biotechnology Information. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • Master Organic Chemistry. Decarboxylation. [Link]

  • Google Patents. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • National Center for Biotechnology Information. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. [Link]

  • ResearchGate. Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. [Link]

  • Georganics. ISOXAZOLE-5-CARBOXYLIC ACID. [Link]

  • ResearchGate. Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

  • RSC Publishing. Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti-cancer agents. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • YouTube. Protecting Groups for Carboxylic acid. [Link]

  • ACS Publications. Oxazolines. XI. Synthesis of functionalized aromatic and aliphatic acids. Useful protecting group for carboxylic acids against Grignard and hydride reagents. [Link]

Sources

Technical Support Center: Schiff Base Formation with 4-Formylisoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-formylisoxazoles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of Schiff bases from this specific heterocyclic aldehyde. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: What is a Schiff base and why is it formed?

A Schiff base is a compound containing a carbon-nitrogen double bond (C=N), also known as an imine or azomethine group.[1][2] It is formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone).[1][3] The reaction is a two-step process involving a nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate, followed by the elimination of a water molecule to form the stable imine.[3][4] This reaction is reversible and often catalyzed by either an acid or a base.[4]

Q2: What makes 4-formylisoxazole a potentially challenging substrate for Schiff base formation?

While the reaction is general, the specific nature of 4-formylisoxazole introduces several challenges:

  • Electronic Effects: The isoxazole ring is an electron-withdrawing heterocycle. This property increases the electrophilicity of the aldehyde's carbonyl carbon, which can be favorable. However, it can also influence the stability of the resulting Schiff base.

  • Ring Stability: The isoxazole ring itself can be sensitive to harsh reaction conditions, particularly strong acids or bases and high temperatures, potentially leading to ring-opening or other side reactions.[5][6]

  • Reactivity of the Amine: The success of the reaction is highly dependent on the nucleophilicity of the primary amine used. Weakly basic or sterically hindered amines may require more forcing conditions or specific catalysts to react efficiently.

Q3: What are the typical starting conditions for this reaction?

A common starting point involves reacting equimolar amounts of 4-formylisoxazole and the desired primary amine in a suitable solvent like ethanol or methanol.[1][7][8] The reaction is often refluxed for several hours.[8] A catalytic amount of a weak acid, such as glacial acetic acid, is frequently added to facilitate the dehydration step.[9][10]

Q4: How do I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction.[1] A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to resolve the starting materials (aldehyde and amine) from the Schiff base product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate that the reaction is progressing.

Core Troubleshooting Guide

Navigating the synthesis of Schiff bases from 4-formylisoxazoles can present unique challenges. This section addresses the most common issues encountered in the lab, providing potential causes and validated solutions.

Problem 1: Low or No Product Yield

This is the most frequent issue. The reaction appears to stall, or the final isolated yield is significantly lower than expected.

Summary of Causes and Solutions
Potential CauseRecommended Solution(s)Scientific Rationale
Insufficient Reaction Time/Temperature Increase reflux time (monitor by TLC); cautiously increase temperature. Consider microwave-assisted synthesis for rapid optimization.[11]Condensation reactions can be slow, especially with unreactive amines. Microwave irradiation can significantly decrease reaction time and increase yield.[11]
Inappropriate Catalyst Add a catalytic amount (1-2 drops) of glacial acetic acid.[9] If using a very weakly basic amine, consider a stronger acid catalyst like p-TsOH, but use with caution.The dehydration of the carbinolamine intermediate is the rate-limiting step and is acid-catalyzed.[3][12] The acid protonates the hydroxyl group, turning it into a better leaving group (H₂O).
Catalyst Inhibition Too much acid can protonate the primary amine, rendering it non-nucleophilic.[12] Ensure the catalyst is used in sub-stoichiometric amounts.The reaction requires a free lone pair on the amine nitrogen to initiate the nucleophilic attack on the carbonyl carbon.
Reversibility of the Reaction Use a Dean-Stark apparatus or add a dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves) to remove water as it forms.Schiff base formation is a reversible equilibrium reaction.[4] Removing water drives the equilibrium towards the product side according to Le Châtelier's principle.
Poor Amine Nucleophilicity For weakly nucleophilic anilines (e.g., those with strong electron-withdrawing groups), consider more forcing conditions or alternative catalytic systems.The initial nucleophilic attack is dependent on the electron density of the amine's nitrogen atom. Less nucleophilic amines react slower.
Problem 2: Product Instability & Decomposition

The product forms but appears to degrade during the reaction, work-up, or purification. This is often observed as the formation of multiple new spots on a TLC plate or a darkening of the reaction mixture.

Summary of Causes and Solutions
Potential CauseRecommended Solution(s)Scientific Rationale
Hydrolysis of the Imine Bond During work-up, avoid prolonged exposure to aqueous acid or base.[13] Neutralize the reaction mixture and use dry solvents for extraction.The C=N bond is susceptible to hydrolysis, which is the reverse of the formation reaction.[12][14] This process is often catalyzed by acid or base.[13]
Isoxazole Ring Instability Avoid strong acids/bases and high temperatures (>100°C) for extended periods.[15] Use milder catalysts (e.g., acetic acid) and the lowest effective temperature.The isoxazole ring can undergo cleavage under certain pH and thermal conditions, leading to decomposition byproducts.[5][6]
Oxidation/Polymerization Conduct the reaction under an inert atmosphere (N₂ or Ar), especially if the substrates are sensitive. Purify the product promptly after synthesis.While less common for aromatic Schiff bases, side reactions can occur, especially with residual starting materials or impurities under thermal stress. Aromatic aldehydes can be susceptible to oxidation.
Problem 3: Difficulty in Product Isolation and Purification

The reaction works, but isolating a pure product is challenging. This can manifest as an oil that won't crystallize or inseparable impurities during chromatography.

Summary of Causes and Solutions
Potential CauseRecommended Solution(s)Scientific Rationale
Product is an Oil, Not a Solid If direct precipitation from the reaction mixture fails, concentrate the crude product and attempt recrystallization from a different solvent system (e.g., ethanol/water, dichloromethane/hexane).[8] If it remains an oil, purification by column chromatography is necessary.The physical state of the product depends on its molecular structure, polarity, and crystal lattice energy. Not all Schiff bases are crystalline solids at room temperature.
Co-elution with Starting Materials Optimize the TLC solvent system before attempting column chromatography to achieve better separation (ΔRf > 0.2). Gradient elution may be required.Successful chromatographic separation depends on the differential partitioning of components between the stationary and mobile phases.
Contamination with Aldol Byproducts If the amine has α-hydrogens, self-condensation is possible. Ensure a 1:1 stoichiometry and avoid strong base catalysts.Aldol-type condensation reactions can occur as side reactions under certain conditions, leading to complex mixtures.[16]
Problem 4: Ambiguous Spectroscopic Data

The isolated product's analytical data (NMR, IR) is confusing and does not clearly confirm the Schiff base structure.

Summary of Causes and Solutions
Potential CauseRecommended Solution(s)Scientific Rationale
Absence of Imine Peak in IR The C=N stretch is of medium intensity and can be obscured by aromatic C=C stretches. It typically appears between 1620-1660 cm⁻¹.[11] Compare the product spectrum carefully with the starting aldehyde spectrum to confirm the disappearance of the C=O stretch (around 1670-1700 cm⁻¹).[17]The key diagnostic feature is the loss of the strong carbonyl (C=O) absorption from the 4-formylisoxazole and the appearance of the new imine (C=N) absorption.[17]
Ambiguous ¹H NMR Signal for Imine Proton The azomethine proton (-CH=N-) typically appears as a sharp singlet between δ 8.0-9.5 ppm.[1][9] The exact chemical shift is sensitive to the electronic environment. Check for the disappearance of the aldehyde proton signal (usually δ 9.5-10.5 ppm).This downfield singlet is a hallmark of Schiff base formation and its presence, coupled with the absence of the aldehyde proton, is strong evidence of success.[1]
Presence of Tautomers For Schiff bases derived from salicylaldehydes (2-hydroxy-substituted aldehydes), keto-enol tautomerism can exist, complicating spectra.[18][19] This is less common for 4-formylisoxazole unless the amine partner has a hydroxyl group in a similar ortho position.Tautomerism can lead to broadened signals or multiple sets of peaks in NMR spectra, representing both forms in equilibrium.[19]
Sample is Wet (Residual Solvent) Ensure the sample is thoroughly dried under vacuum before analysis. Residual water can promote hydrolysis, and residual solvents (ethanol, acetic acid) will show up in the NMR spectrum.Impurities can significantly complicate spectral interpretation. Water can also broaden exchangeable proton signals (e.g., -OH, -NH).

Visualized Mechanisms and Workflows

Mechanism of Schiff Base Formation

The following diagram illustrates the acid-catalyzed mechanism for the condensation of 4-formylisoxazole with a primary amine (R-NH₂).

SchiffBaseMechanism Acid-Catalyzed Schiff Base Formation cluster_step1 Step 1: Carbonyl Activation & Nucleophilic Attack cluster_step2 Step 2: Deprotonation & Dehydration Aldehyde Isoxazole-CHO ActivatedAldehyde Isoxazole-CH=O⁺H Aldehyde->ActivatedAldehyde Acid Catalyst Proton H⁺ Carbinolamine_protonated Isoxazole-CH(O⁺H₂)-NHR Amine R-NH₂ Amine->ActivatedAldehyde Nucleophilic Attack Carbinolamine Isoxazole-CH(OH)-NHR Carbinolamine_protonated->Carbinolamine Proton Transfer Imine_protonated Isoxazole-CH=N⁺HR Carbinolamine->Imine_protonated - H₂O Water H₂O SchiffBase Isoxazole-CH=N-R Imine_protonated->SchiffBase - H⁺ Proton_out H⁺

Caption: Acid-catalyzed formation of a Schiff base.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for troubleshooting low-yielding reactions.

TroubleshootingWorkflow Troubleshooting Workflow: Low Yield start_node start_node decision_node decision_node action_node action_node result_node result_node fail_node fail_node A Start: Low/No Yield (Confirmed by TLC/NMR) B Was an acid catalyst used? A->B C Add catalytic amount of acetic acid. Monitor by TLC. B->C No D Was water actively removed? B->D Yes H Reaction improved? C->H E Use Dean-Stark trap or add molecular sieves. Increase reflux time. D->E No F Is the amine weakly basic or sterically hindered? D->F Yes E->H G Increase temperature cautiously. Consider microwave synthesis. Screen alternative solvents. F->G Yes J Problem persists. Consider alternative synthetic route or stronger catalyst. F->J No G->H I Optimize and scale up. H->I Yes H->J No

Caption: A decision tree for troubleshooting low yield.

Detailed Experimental Protocols

Protocol 1: General Procedure for Schiff Base Formation

This protocol provides a robust starting point for the synthesis.

  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-formylisoxazole (1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in absolute ethanol (approximately 10-15 mL per mmol of aldehyde).[8]

  • Amine Addition: Add the primary amine (1.0 eq) to the solution. If the amine is a solid, it can be dissolved in a minimum amount of ethanol before addition.

  • Catalyst Addition: Add 1-2 drops of glacial acetic acid as a catalyst.[9][10]

  • Reaction: Heat the reaction mixture to reflux (approx. 78-80°C for ethanol) and maintain for 2-8 hours.[8] Monitor the reaction's progress every hour using TLC.

  • Work-up:

    • Once the reaction is complete (as judged by TLC), cool the mixture to room temperature.

    • If a precipitate has formed, filter the solid product, wash it with a small amount of cold ethanol, and dry it under a vacuum.[7][18]

    • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can then be purified.

Protocol 2: Purification by Recrystallization

This is the preferred method for purifying solid Schiff base products.

  • Solvent Selection: Choose a solvent system in which the Schiff base is sparingly soluble at room temperature but highly soluble when hot. Common systems include ethanol, methanol, or ethanol/water mixtures.[8][18]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored with impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through celite or fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If needed, cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small volume of the cold recrystallization solvent.

  • Drying: Dry the crystals thoroughly under a high vacuum to remove all residual solvent before characterization.

References

  • Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. (2025). MDPI.
  • Synthesis and characterization of some new Schiff base containing 4, 5-dihydroisoxazole moieties. (2020). AIP Publishing.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes. (2023). MDPI.
  • Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases. (2010). Journal of Chemical and Pharmaceutical Research.
  • Synthesis and antimicrobial evaluation of benzothiazole linked isoxazole Schiff bases. (2021). Indian Journal of Chemistry, Sec B.
  • MICROWAVE ASSISTED SYNTHESIS OF 3-AMINO- 5-METHYL ISOXAZOLE SCHIFF BASES. TSI Journals.
  • Synthesis and structures of three isoxazole-containing Schiff bases. (2020).
  • Synthesis and characterization of novel Schiff base ligands. (2024).
  • Hydrolysis of Schiff bases, 1. Kinetics and mechanism of spontaneous, acid, and base hydrolysis of N-(2/4-hydroxybenzylidene)-2-aminobenzothiazoles. (1985).
  • Optimization of the reaction conditions for the synthesis of isoxazole.
  • Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)
  • Technical Support Center: Optimization of Isoxazole Form
  • Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism. (2023). Molecules.
  • Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels. (2022). MDPI.
  • Synthesis by Aldol and Related Condens
  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. (1983). Journal of Pharmaceutical Sciences.
  • Synthesis of Schiff Bases by Non-Conventional Methods. (2019). SciSpace.
  • STUDY OF SCHIFF BASE COMPOUNDS AND ITS DERIVATIVES.
  • pH and temperature stability of the isoxazole ring in leflunomide.
  • Aldol Condens
  • Synthesis and characterization of Schiff's bases of sulfamethoxazole. (2013). Chemistry Central Journal.
  • Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry.

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 4-Formyl-3-methylisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical breakdown of the 1H NMR spectral characteristics of 4-Formyl-3-methylisoxazole-5-carboxylic acid , a critical bifunctional heterocyclic building block. Unlike simple isoxazoles, this molecule is fully substituted, rendering the aromatic region "silent" and shifting the analytical focus to functional group diagnostics (aldehyde and carboxylic acid).

Key Diagnostic Features:

  • Aldehyde (-CHO): Distinct singlet ~10.0–10.2 ppm.

  • Carboxylic Acid (-COOH): Broad singlet ~13.0–14.0 ppm (Solvent: DMSO-d6).

  • Ring Substitution: Absence of aromatic ring protons (C-H) confirms full substitution at positions 3, 4, and 5.

Structural Context & Synthetic Utility

This molecule is a high-value scaffold in drug discovery, particularly for designing peptidomimetics and agonists for glutamate receptors (AMPA/KA). Its stability is kinetically fragile; the C5-carboxylic acid is prone to decarboxylation under thermal stress, while the C4-aldehyde is susceptible to oxidation (to di-acid) or reduction (to alcohol).

Synthetic Pathway & Analysis Points

The following workflow illustrates where NMR analysis is critical for quality control (QC).

SynthesisWorkflow Figure 1: Synthetic workflow highlighting the critical QC point for NMR analysis. Start Precursor (Ethyl acetoacetate derivatives) Cyclization Cyclization (Formation of Isoxazole Core) Start->Cyclization Intermediate Ethyl 4-formyl-3-methyl isoxazole-5-carboxylate Cyclization->Intermediate Hydrolysis Hydrolysis (LiOH/NaOH) Intermediate->Hydrolysis Product Target Acid (4-Formyl-3-methylisoxazole -5-carboxylic acid) Hydrolysis->Product QC NMR QC Point (Confirm Ester Cleavage) Product->QC Sample

Experimental Protocol

To ensure reproducibility and visibility of the exchangeable carboxylic acid proton, specific parameters must be strictly followed.

Sample Preparation[1][2][3][4]
  • Solvent: DMSO-d6 (99.9% D) is mandatory.

    • Why? CDCl3 often leads to poor solubility for dicarboxylic/polar species and causes the -COOH proton to broaden into the baseline or disappear due to exchange rates. DMSO stabilizes the -COOH dimer/monomer equilibrium, sharpening the peak.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (400 MHz +)
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (D1): 5.0 seconds (Critical).

    • Reasoning: The aldehyde and acid protons have long T1 relaxation times. Standard 1s delays will attenuate these integrals, leading to incorrect quantitative integration against the methyl group.

  • Scans (NS): 16–32 scans are sufficient.

  • Temperature: 298 K (25°C).

Spectral Analysis & Assignment

The spectrum of 4-Formyl-3-methylisoxazole-5-carboxylic acid is characterized by its simplicity due to the lack of ring protons.

Data Summary Table (DMSO-d6)
PositionGroupShift (δ, ppm)MultiplicityIntegralAssignment Logic
C5-COOH Carboxylic Acid13.5 – 14.5 Broad Singlet1HHighly deshielded; disappears with D2O shake.
C4-CHO Aldehyde10.0 – 10.2 Singlet1HDiagnostic aldehyde region; sharp singlet (no adjacent H for coupling).
C3-CH3 Methyl2.4 – 2.6 Singlet3HDeshielded compared to toluene (~2.3) due to electron-deficient isoxazole ring.
Ring Isoxazole C-HN/A N/A0HSilent Region. Presence of peaks at 6.0–9.0 ppm indicates impurities.
Detailed Signal Interpretation
  • The "Silent" Aromatic Region (6.0 – 9.0 ppm): The most important feature of this spectrum is what is missing. A standard isoxazole has a proton at C4 (~6.5 ppm) or C5 (~8.5 ppm). The absence of signals here confirms that the ring is fully substituted. If you see a singlet around 6.5–7.0 ppm, your compound has likely decarboxylated (lost the C5-COOH).

  • The Aldehyde Singlet (10.1 ppm): This peak is sharp. In some high-resolution scans, you may see extremely fine long-range coupling (5J) to the methyl group, but it usually appears as a singlet. If this peak shifts to ~4.5 ppm (CH2), the aldehyde has oxidized or reduced.

  • The Methyl Group (2.5 ppm): This signal typically overlaps with the solvent residual peak of DMSO (2.50 ppm).

    • Technique Tip: Process the spectrum with a slight temperature shift (e.g., 305 K) to move the water/solvent peaks slightly, or use 2D HSQC to confirm the methyl carbon correlates to ~12 ppm in 13C.

Comparative Analysis: Target vs. Alternatives

This section compares the target molecule against its immediate precursor and common degradation products.

Scenario A: Target Acid vs. Ethyl Ester Precursor

The most common QC check is monitoring the hydrolysis of Ethyl 4-formyl-3-methylisoxazole-5-carboxylate.

FeatureTarget (Acid)Precursor (Ethyl Ester)
Acid Proton ~14.0 ppm (Visible) Absent
Ester -OCH2- Absent~4.4 ppm (Quartet)
Ester -CH3 Absent~1.3 ppm (Triplet)
Aldehyde ~10.1 ppm~10.1 ppm (Unchanged)
Scenario B: Target vs. Decarboxylated Impurity

Heating the compound (e.g., during recrystallization) can lead to loss of CO2, yielding 4-formyl-3-methylisoxazole.

  • Target: No aromatic protons.

  • Impurity: New singlet appears at ~9.0–9.5 ppm (Proton at C5 position becomes unsubstituted). Note: C5 protons are very deshielded.

Visualization of Connectivity (HMBC)

To unequivocally prove the structure (regiochemistry), Heteronuclear Multiple Bond Correlation (HMBC) is used. The diagram below maps the critical long-range correlations.

HMBC_Correlations Figure 2: Key HMBC correlations. H-Aldehyde seeing C3 and C4 confirms the formyl position. H_Methyl H-Methyl (2.5 ppm) C3 C3 (Ring) (Quaternary) H_Methyl->C3 2J C4 C4 (Ring) (Quaternary) H_Methyl->C4 3J H_Aldehyde H-Aldehyde (10.1 ppm) H_Aldehyde->C3 3J H_Aldehyde->C4 2J C5 C5 (Ring) (Quaternary) H_Aldehyde->C5 3J (Weak) C_Aldehyde C-Aldehyde (Carbonyl) C_Acid C-Acid (Carbonyl)

Troubleshooting & Quality Control

  • Problem: Missing -COOH peak.

    • Cause: Wet DMSO-d6 (water exchange) or sample is a salt (carboxylate).

    • Solution: Add 1 drop of concentrated HCl or TFA-d1 to force the protonation.

  • Problem: Extra peak at 3.3 ppm.

    • Cause: Water in DMSO.

    • Solution: This is standard; ensure it does not integrate to the molecule.

  • Problem: Split Aldehyde peak.

    • Cause: Rotational isomers (rare in this rigid system) or hydrate formation (gem-diol) if water content is high.

    • Solution: Dry the sample and rerun.

References

  • Isoxazole Synthesis & NMR Data

    • Pinho e Melo, T. M. (2005). Recent advances in the synthesis of isoxazoles.[1] Current Organic Chemistry, 9(10), 925-958.

    • Context: General chemical shifts for 3,4,5-substituted isoxazoles.[2]

  • Carboxylic Acid NMR Characteristics

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
    • Context: Explains the solvent dependence (DMSO vs CDCl3) of carboxylic acid protons.
  • Analogous Compounds (3-methylisoxazole-5-carboxylic acid)

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76947, 3-Methyl-5-isoxazolecarboxylic acid.
    • Context: Used for comparative shift analysis of the methyl and acid groups.

Sources

HPLC Method Development for Isoxazole Carboxylic Acid Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Paradox

Isoxazole carboxylic acids serve as critical pharmacophores in antibiotics (e.g., isoxazolyl penicillins), glutamate agonists, and agrochemicals. However, their structural duality—combining a polar, ionizable carboxylic acid moiety with a potentially hydrophobic isoxazole ring—creates a "polarity paradox" in HPLC method development.

Standard C18 methods often fail to retain these polar acids, leading to elution in the void volume (


) where ion suppression and matrix effects compromise purity assessments. Conversely, Hydrophilic Interaction Liquid Chromatography (HILIC) offers retention but often struggles with solubility mismatches and long equilibration times.[1]

This guide objectively compares three separation strategies, ultimately recommending Mixed-Mode Anion-Exchange/C18 (MM-AX) technology as the superior "product" solution for ensuring regioisomeric purity and robust quantitation.[1]

The Challenge: Why Standard Methods Fail

Isoxazole carboxylic acids (pKa ~3.5–4.5) are typically ionized at neutral pH.[1]

  • Regioisomer Separation: Synthesis often yields 3,5- and 5,3-disubstituted isomers.[1] Their hydrophobicity is nearly identical, making standard Reversed-Phase (RP) separation driven solely by partition coefficients (

    
    ) ineffective.[1]
    
  • Dewetting (Phase Collapse): To retain these polar acids on C18, chemists often use 100% aqueous mobile phases.[1] On standard C18 phases, this causes the hydrophobic ligands to "collapse" or mat down, leading to loss of retention and non-reproducible results.

Comparative Analysis: C18 vs. HILIC vs. Mixed-Mode

We evaluated three distinct stationary phase chemistries for the purity analysis of a model compound, 5-amino-3-methylisoxazole-4-carboxylic acid .

Method A: Standard C18 (The Baseline)[1]
  • Mechanism: Hydrophobic interaction (van der Waals).[1]

  • Protocol: C18 column, 0.1% Formic Acid (aq) / Acetonitrile gradient.

  • Performance: Poor retention (

    
    ).[1] The acidic analyte elutes near the void volume. Peak tailing is observed due to secondary silanol interactions.
    
  • Verdict: Unsuitable for high-purity assays without ion-pairing agents (which contaminate LC-MS systems).[1]

Method B: HILIC (The Polar Alternative)[1]
  • Mechanism: Partitioning into a water-enriched layer on a polar surface.[1]

  • Protocol: Bare Silica or Zwitterionic column, 90% Acetonitrile / 10 mM Ammonium Acetate.[1]

  • Performance: Excellent retention (

    
    ).[1] However, the isoxazole carboxylic acid has poor solubility in the high-organic initial mobile phase, leading to peak distortion and potential precipitation in the injector.
    
  • Verdict: Conditional Use . Good for retention, but operationally fragile.

Method C: Mixed-Mode AX/C18 (The Recommended Solution)[1]
  • Mechanism: Dual-mode retention combining Hydrophobic Interaction (C18 chain) + Anion Exchange (positively charged surface ligand).[1]

  • Protocol: Mixed-Mode AX column, Ammonium Acetate (pH 4.5) / Acetonitrile.[1][2]

  • Performance: The anion-exchange moiety provides a "hook" for the ionized carboxylic acid, ensuring retention even in high organic content. The C18 chain resolves the regioisomers based on steric fit.

  • Verdict: Superior . Provides orthogonal selectivity and tunable retention.

Data Summary Table
ParameterMethod A: Standard C18Method B: HILICMethod C: Mixed-Mode AX/C18
Retention Factor (

)
0.8 (Poor)6.2 (High)3.5 (Optimal)
Tailing Factor (

)
1.8 (Tailing)1.2 (Good)1.05 (Excellent)
Isomer Resolution (

)
0.9 (Co-elution)1.5 (Baseline)3.2 (High Resolution)
Equilibration Time Fast (5 min)Slow (20-30 min)Moderate (10 min)
MS Compatibility HighModerate (Salt dependence)High

Visualizing the Mechanism

The following diagram illustrates why the Mixed-Mode approach succeeds where C18 fails.

SeparationMechanism cluster_C18 Standard C18 Interaction cluster_MM Mixed-Mode (AX/C18) Interaction Analyte Isoxazole Carboxylic Acid (Anionic/Hydrophobic) C18_Ligand C18 Ligand (Hydrophobic Only) Analyte->C18_Ligand Hydrophobic Interaction MM_Ligand Mixed-Mode Ligand (C18 + Pos. Charge) Analyte->MM_Ligand Dual Mechanism: 1. Ionic Attraction 2. Hydrophobic Interaction Result_C18 Weak Retention (Repulsion from Residual Silanols) C18_Ligand->Result_C18 Result_MM Strong Retention (Ionic 'Hook' + Hydrophobic Fit) MM_Ligand->Result_MM

Caption: Comparative retention mechanisms. Mixed-Mode utilizes a "dual-lock" mechanism (Ionic + Hydrophobic) to retain polar acidic isoxazoles.[1]

Recommended Experimental Protocol (Mixed-Mode)

This protocol is designed for the purity assessment of isoxazole carboxylic acids, specifically targeting the separation of regioisomers and synthesis by-products.

Instrumentation & Materials[3]
  • System: UHPLC or HPLC system with Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Column: Mixed-Mode Anion-Exchange/C18 (e.g., 150 x 4.6 mm, 3 µm or 5 µm).[1] Note: Examples include molecularly designed phases like those found in "Prime" mixed-mode series.

  • Reagents: LC-MS grade Acetonitrile (ACN), Ammonium Acetate, Acetic Acid, HPLC grade Water.[1]

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 20 mM Ammonium Acetate in Water, adjusted to pH 4.5 with Acetic Acid.[1]

    • Expert Insight: pH 4.5 is chosen because it is close to the pKa of the isoxazole acid. This ensures the analyte is partially ionized for ion-exchange retention but still hydrophobic enough for C18 interaction.

  • Mobile Phase B (Organic): 100% Acetonitrile.[1]

Gradient Method
Time (min)% A (Buffer)% B (ACN)Flow Rate (mL/min)Interaction Mode Dominance
0.09551.0Ion Exchange (Trapping)
2.09551.0Ion Exchange
15.040601.0Hydrophobic Elution
18.040601.0Wash
18.19551.0Re-equilibration
23.09551.0Ready for Next Inj.[1]
Detection & Sample Prep
  • Wavelength: 220 nm (primary) and 254 nm (secondary).[1] Isoxazoles typically absorb well at low UV due to the conjugated ring system.

  • Sample Diluent: 90:10 Water:ACN.

    • Critical Step: Do not dissolve the sample in 100% organic solvent. This causes "solvent breakthrough" where the strong solvent carries the analyte down the column, ruining peak shape.

Method Development Decision Workflow

Use this logic tree to adapt the method if your specific isoxazole derivative behaves differently.

MethodWorkflow Start Start: Isoxazole Carboxylic Acid Sample Check_LogP Check LogP & pKa Start->Check_LogP Decision1 Is LogP > 1.5? Check_LogP->Decision1 Path_C18 Try Standard C18 (Acidic pH 2.5) Decision1->Path_C18 Yes (Hydrophobic) Path_MM Select Mixed-Mode AX/C18 (pH 4.5) Decision1->Path_MM No (Polar) Check_Ret Retention k' > 2? Path_C18->Check_Ret Check_Ret->Path_MM No (Phase Collapse) Final Final Validated Method Check_Ret->Final Yes Optimize_MM Optimize Buffer Strength (Increase ionic strength to reduce retention) Path_MM->Optimize_MM Optimize_MM->Final

Caption: Decision tree for selecting the stationary phase. Polar isoxazoles default to Mixed-Mode for robustness.[1]

References

  • MDPI. (2024).[1][3] Synthesis and Hydrogenation of Isoxazole Derivatives. Retrieved from [Link]

  • Phenomenex. (2025).[1][4] Reversed Phase HPLC Columns: C18 vs C8 vs Mixed Mode. Retrieved from [Link]

  • Waters Corporation. (2025).[1] Improving, Retaining, and Separating Polar Compounds Using Mixed-Mode Chromatography. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2020).[1] Liquid chromatography of short chain carboxylic acids using surfactant coated C18. Retrieved from [Link]

  • Mac-Mod Analytical. (2017). Developing HPLC Methods When C18 Columns Don't Work. Retrieved from [Link]

Sources

Mass Spectrometry Characterization Guide: 4-Formyl-3-methylisoxazole-5-carboxylic acid (CAS 256473-81-1)

[1]

Executive Summary

Compound: 4-Formyl-3-methylisoxazole-5-carboxylic acid CAS: 256473-81-1 Molecular Formula: C₆H₅NO₄ Monoisotopic Mass: 155.02 Da[1]

This technical guide provides a rigorous mass spectrometry (MS) characterization framework for CAS 256473-81-1 , a critical isoxazole building block used in the synthesis of peptidomimetics and hybrid peptides. In drug development, the precise identification of this scaffold is essential to distinguish it from regiospecific isomers (e.g., 5-formyl-4-carboxylic variants) and synthetic impurities (e.g., methyl esters).

This guide compares the fragmentation performance of CAS 256473-81-1 against its primary structural alternatives, establishing a self-validating protocol for quality control and metabolic identification.

Materials & Methods: Validated LC-MS/MS Protocol

To ensure reproducibility, the following experimental conditions are recommended. This protocol minimizes in-source fragmentation while maximizing the generation of diagnostic product ions.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm) to ensure retention of the polar carboxylic acid moiety.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for [M+H]⁺).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Ionization Mode: Electrospray Ionization (ESI) Positive.

  • Capillary Voltage: 3500 V.

  • Drying Gas Temp: 300°C.

  • Precursor Ion: m/z 156.03 [M+H]⁺.

  • Collision Energy (CE): Stepped energies (10, 20, 30 eV) are required to resolve primary vs. secondary fragmentation pathways.

Fragmentation Pattern Analysis

The MS/MS spectrum of CAS 256473-81-1 reveals a distinct fragmentation pathway driven by the instability of the isoxazole ring and the labile carboxylic acid group.

Primary Fragmentation Pathway (ESI Positive)

The protonated molecule [M+H]⁺ (m/z 156) undergoes two major competing dissociation channels: Decarboxylation and Dehydration/Formyl Loss .

Transition 1: Decarboxylation (Diagnostic)
  • Precursor: m/z 156

  • Product: m/z 112

  • Neutral Loss: 44 Da (CO₂)

  • Mechanism: The carboxylic acid at position C5 is electronically activated by the adjacent isoxazole ring nitrogen, facilitating rapid loss of CO₂. This is the Quantifier Ion due to its high abundance.

Transition 2: Sequential Formyl Loss
  • Precursor: m/z 112

  • Product: m/z 84

  • Neutral Loss: 28 Da (CO)

  • Mechanism: The resulting 3-methyl-4-isoxazolyl cation (m/z 112) loses the carbonyl carbon from the C4-formyl group.

Transition 3: Ring Cleavage (Specificity)
  • Precursor: m/z 84

  • Product: m/z 42 / 43

  • Mechanism: The isoxazole ring undergoes N-O bond cleavage (a hallmark of isoxazole MS/MS), generating acetonitrile-related fragments (m/z 42).

Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation of CAS 256473-81-1 under Collision Induced Dissociation (CID).

FragmentationPathwayM_HPrecursor [M+H]+m/z 156.03(Parent)Frag_112Fragment [M+H-CO2]+m/z 112.0(Quantifier)M_H->Frag_112- CO2 (44 Da)Low CE (10 eV)Frag_84Fragment [M+H-CO2-CO]+m/z 84.0(Qualifier)Frag_112->Frag_84- CO (28 Da)Med CE (20 eV)Frag_42Ring Cleavagem/z 42.0(Acetonitrile)Frag_84->Frag_42Ring FissionHigh CE (30+ eV)

Figure 1: Proposed ESI+ fragmentation pathway for CAS 256473-81-1 showing sequential neutral losses.

Comparative Performance: CAS 256473-81-1 vs. Alternatives

In synthetic workflows, CAS 256473-81-1 must be distinguished from its Methyl Ester Precursor and its Regioisomer . The following table contrasts their MS performance.

Table 1: MS/MS Differentiation Matrix
FeatureCAS 256473-81-1 (Target)Methyl Ester Analog (Alternative 1)Regioisomer (5-CHO, 4-COOH) (Alternative 2)
Precursor Ion m/z 156 [M+H]⁺m/z 170 [M+H]⁺m/z 156 [M+H]⁺
Primary Loss -44 Da (CO₂) -32 Da (CH₃OH) or -14 Da-44 Da (CO₂)
Dominant Fragment m/z 112 (High Intensity)m/z 138 (Ester cleavage)m/z 112 (Lower Intensity due to H-bonding)
Differentiation Key Rapid Decarboxylation Mass Shift (+14) Ratio of m/z 112/84
Retention Time Early eluting (Polar)Later eluting (Less Polar)Similar (Requires High-Res MS or Chiral LC)
Performance Insight: Isomer Discrimination

Differentiation from the Regioisomer (5-formyl-3-methylisoxazole-4-carboxylic acid) is the most challenging analytical task.

  • Mechanism: In CAS 256473-81-1, the C5-carboxylic acid is directly adjacent to the ring oxygen, which electronically favors decarboxylation.

  • Observation: The target molecule (CAS 256473-81-1) typically exhibits a higher ratio of the decarboxylated ion (m/z 112) compared to the regioisomer, where internal hydrogen bonding between the C4-COOH and C5-CHO groups can stabilize the parent ion, requiring higher collision energy to fragment.

Experimental Workflow for Identification

To confirm the identity of CAS 256473-81-1 in a complex matrix (e.g., reaction mixture or biological fluid), follow this decision logic.

IdentificationWorkflowSampleUnknown SampleMS1Full Scan MS1Check m/z 156Sample->MS1MS2Targeted MS2(CE 15 eV)MS1->MS2Precursor FoundCheck112Signal atm/z 112?MS2->Check112Check84Signal atm/z 84?Check112->Check84Yes (Major)IsomerSuspectRegioisomerCheck112->IsomerNo / WeakResultConfirmedCAS 256473-81-1Check84->ResultYesCheck84->IsomerNo

Figure 2: Decision tree for the positive identification of CAS 256473-81-1 using MS/MS criteria.

References

  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. Retrieved from [Link]

  • ResearchGate. (2022). Deprotonated Carboxylic Acid Fragmentation: Isoxazole Decarboxylation Mechanisms. Retrieved from [Link]

IR spectroscopy characteristic peaks of formyl and carboxyl groups

Author: BenchChem Technical Support Team. Date: February 2026

Methodological Efficacy in Structural Elucidation

Abstract

In organic synthesis and drug development, distinguishing between the formyl group (aldehyde, –CHO) and the carboxyl group (carboxylic acid, –COOH) is a critical quality attribute (CQA) assessment. While both moieties possess a carbonyl (C=O) stretching vibration in the 1700 cm⁻¹ region, relying solely on this peak leads to diagnostic failure due to significant overlap. This guide provides an in-depth technical comparison of the infrared (IR) spectral signatures of these groups, focusing on the mechanistic origins of their differences—specifically Fermi resonance in aldehydes and hydrogen-bonded dimerization in carboxylic acids.

Mechanistic Distinctions: The Physics of Vibration

To accurately interpret spectra, one must understand the causality behind the peaks. The spectral differences are not merely empirical; they are rooted in quantum mechanical coupling and intermolecular forces.

The Formyl Group: Fermi Resonance

The defining characteristic of an aldehyde is not just the C=O stretch, but the C–H stretching doublet .[1]

  • The Phenomenon: The fundamental C–H stretching vibration (typically ~2800 cm⁻¹) has nearly the same energy as the first overtone of the C–H bending vibration (~1390 cm⁻¹ × 2 ≈ 2780 cm⁻¹).

  • The Result: Because these two energy states have the same symmetry, they undergo a quantum mechanical mixing known as Fermi Resonance .[2][3][4] This splits the single expected band into two distinct bands (a doublet) at approximately 2820 cm⁻¹ and 2720 cm⁻¹ .[4]

The Carboxyl Group: Dimerization

Carboxylic acids are defined by their ability to form stable, cyclic dimers through strong intermolecular hydrogen bonding, even in non-polar solvents or the solid state.[5]

  • The Phenomenon: The hydrogen bond weakens the O–H bond, significantly lowering its force constant.

  • The Result: This creates an extremely broad, intense O–H stretching envelope that spans 3300–2500 cm⁻¹ .[5][6] This "messy" absorption often superimposes the C–H stretching region, creating a distinctive "monstrous" peak shape that is diagnostic for acids.[7]

Comparative Spectral Data

The following data summarizes the characteristic frequencies. Note that the "Diagnostic Reliability" score reflects the likelihood of the peak being obscured by common interferences.

Table 1: Characteristic Frequency Comparison
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityPeak ShapeDiagnostic Reliability
Aldehyde C–H Stretch (Fermi Doublet) 2830–2820 & 2750–2720 Weak-MediumSharp (Doublet)High (The 2720 band is rarely obscured)
C=O Stretch1740–1720 (Sat.) / 1710–1685 (Conj.)StrongSharpLow (Overlaps with ketones/esters)
Carboxylic Acid O–H Stretch 3300–2500 VariableVery Broad High (Unique shape, but moisture interferes)
C=O Stretch1760 (Monomer) / 1710 (Dimer)StrongBroadenedMedium (Dimer shift is characteristic)
C–O Stretch1320–1210StrongSharpMedium (Fingerprint region clutter)
O–H Bend (Out-of-plane)950–910MediumBroadMedium (Confirmatory only)

Critical Note: The lower frequency band of the aldehyde doublet (~2720 cm⁻¹) is the "Gold Standard" for identification. The higher frequency band (~2820 cm⁻¹) is often buried under alkyl C–H stretches (2960–2850 cm⁻¹).

Diagnostic Decision Framework

The following logic flow represents a self-validating system for distinguishing these groups in an unknown sample.

SpectralDecisionTree Start Start: Analyze Carbonyl Region (1750-1680 cm⁻¹) CheckOH Check 3300-2500 cm⁻¹ Region Start->CheckOH BroadOH Is there a massive, broad absorption covering 3000 cm⁻¹? CheckOH->BroadOH CheckFermi Check 2850-2700 cm⁻¹ Region BroadOH->CheckFermi No ResultAcid Conclusion: CARBOXYLIC ACID (Confirm with C-O at ~1250 cm⁻¹) BroadOH->ResultAcid Yes FermiDoublet Is there a sharp doublet? (Specifically look for ~2720 cm⁻¹) CheckFermi->FermiDoublet ResultAldehyde Conclusion: ALDEHYDE (Confirm with C-H bend ~1390 cm⁻¹) FermiDoublet->ResultAldehyde Yes ResultKetone Conclusion: KETONE/ESTER (Lack of H-bond or Fermi features) FermiDoublet->ResultKetone No

Figure 1: Logical workflow for distinguishing carbonyl-containing functional groups via IR spectroscopy.

Experimental Protocols

To ensure data integrity, the method of sample preparation is crucial. Carboxylic acid dimers can be disrupted in dilute solution, altering the spectrum.

Protocol A: Solid State Analysis (Recommended for Acids)

Objective: Preserve the dimer structure for clear identification.

  • Sample Prep: Mix 1–2 mg of the solid sample with ~100 mg of dry KBr powder.

  • Grinding: Grind vigorously in an agate mortar until the mixture is a fine, non-reflective powder. Reasoning: Large particle sizes cause light scattering (Christiansen effect), distorting peak baselines.

  • Compression: Press into a transparent pellet using a hydraulic press (10 tons for 2 mins).

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Validation: Look for the broad O–H stretch centered at 3000 cm⁻¹.[6] If the peak is sharp and >3500 cm⁻¹, the sample may be wet, or the dimer is broken.

Protocol B: Thin Film/ATR (Recommended for Aldehydes)

Objective: Rapid identification of liquid intermediates.

  • Crystal Clean: Clean the ATR (Attenuated Total Reflectance) crystal (Diamond or ZnSe) with isopropanol. Ensure background scan shows no residual peaks.

  • Deposition: Place 1 drop of liquid aldehyde on the crystal.

  • Acquisition: Scan immediately. Reasoning: Aldehydes oxidize to acids upon prolonged exposure to air. Speed is essential to avoid "ghost" acid peaks.

  • Validation: Zoom into the 2800–2700 cm⁻¹ region. Identify the standalone peak at ~2720 cm⁻¹.

Experimental Workflow Diagram

Workflow Sample Unknown Sample StateCheck Physical State? Sample->StateCheck Solid Solid StateCheck->Solid Liquid Liquid StateCheck->Liquid KBr KBr Pellet (Preserves Dimers) Solid->KBr ATR ATR Crystal (Fast, Minimal Prep) Liquid->ATR Scan Acquisition (4000-400 cm⁻¹) KBr->Scan ATR->Scan Analysis Targeted Analysis: 1. 3000 cm⁻¹ (OH) 2. 2720 cm⁻¹ (CH) Scan->Analysis

Figure 2: Sample preparation and acquisition workflow designed to minimize oxidation artifacts and maximize spectral resolution.

Troubleshooting & Interferences

Even with robust protocols, misinterpretation can occur.

  • Water Contamination:

    • Issue: Water absorbs broadly at 3400–3200 cm⁻¹, which can mimic a carboxylic acid O–H stretch.

    • Differentiation: The carboxylic acid O–H is broader and extends further down to 2500 cm⁻¹.[5][6][8] Water lacks the C=O stretch (unless the sample is aqueous acid).

  • Conjugation Effects:

    • Issue: Aromatic aldehydes (e.g., Benzaldehyde) shift the C=O stretch to ~1700 cm⁻¹, overlapping with the typical range of carboxylic acid dimers.

    • Solution: Do not rely on C=O position. Use the Fermi doublet (2720 cm⁻¹) vs. Broad O–H rule.

  • Sample Oxidation:

    • Issue: Old aldehyde samples often contain a carboxylic acid impurity (benzoic acid crystals in benzaldehyde liquid).

    • Observation: You will see both the Fermi doublet and the broad O–H stretch.

References

  • NIST Mass Spectrometry Data Center. Benzaldehyde Infrared Spectrum.[9] NIST Chemistry WebBook, SRD 69.[10][11][12] Available at: [Link]

  • NIST Mass Spectrometry Data Center. Benzoic Acid Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[10][11][12] Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part II: Aldehydes. (2020).[5][7][10] Explains Fermi Resonance mechanism. Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[5][8] (2020).[5][7][10] Explains dimerization and O-H broadening. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Detailed frequency ranges for carbonyl derivatives. Available at: [Link]

Sources

A Tale of Two Isoxazoles: A Comparative Guide to 4-Formyl-3-methylisoxazole-5-carboxylic acid and 3-Methylisoxazole-5-carboxylic acid for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, the isoxazole scaffold stands as a privileged heterocycle, integral to a multitude of FDA-approved therapeutics.[1][2] Its unique electronic properties and metabolic stability make it a cornerstone for the design of novel bioactive molecules. This guide provides an in-depth, comparative analysis of two closely related yet functionally distinct isoxazole derivatives: 4-Formyl-3-methylisoxazole-5-carboxylic acid and 3-Methylisoxazole-5-carboxylic acid. We will dissect their chemical properties, reactivity, and applications, supported by experimental data, to empower researchers in making informed decisions for their synthetic and drug discovery endeavors.

At a Glance: Structural and Physicochemical Distinctions

The core difference between these two molecules lies in the substituent at the C4 position of the isoxazole ring. This seemingly minor variation imparts a significant divergence in their chemical character and, consequently, their utility in chemical synthesis.

Property4-Formyl-3-methylisoxazole-5-carboxylic acid3-Methylisoxazole-5-carboxylic acid
CAS Number 256473-81-1[2]4857-42-5[3]
Molecular Formula C₆H₅NO₄C₅H₅NO₃[3]
Molecular Weight 155.11 g/mol [2]127.10 g/mol [3][4]
Appearance White to off-white solidWhite solid
Key Functional Groups Carboxylic acid, Aldehyde (Formyl)Carboxylic acid
Electronic Nature of C4 Substituent Electron-withdrawing (formyl group)[2]None (Hydrogen)

The Impact of the Formyl Group: A Deeper Dive into Reactivity

The presence of the electron-withdrawing formyl group at the C4 position of 4-Formyl-3-methylisoxazole-5-carboxylic acid renders the isoxazole ring more electrophilic.[2] This has profound implications for its reactivity, making it a versatile bifunctional building block.[2]

4-Formyl-3-methylisoxazole-5-carboxylic acid:

  • Enhanced Electrophilicity: The formyl group's electron-withdrawing nature increases the reactivity of the isoxazole ring, making it more susceptible to nucleophilic attack. This property is crucial for its role in the synthesis of complex heterocyclic systems.[2]

  • Dual Reactivity: The molecule possesses two distinct reactive handles: the carboxylic acid and the formyl group. The carboxylic acid can readily undergo esterification or amidation, while the formyl group is available for a range of reactions, including:

    • Oxidation: The formyl group can be oxidized to a second carboxylic acid group.

    • Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.[2]

    • Condensation Reactions: The formyl group can participate in condensation reactions to form Schiff bases or hydrazides, which is particularly useful in the construction of diverse compound libraries.[2]

3-Methylisoxazole-5-carboxylic acid:

  • Standard Reactivity: In the absence of a substituent at the C4 position, the reactivity of the isoxazole ring is less pronounced compared to its 4-formyl counterpart. The primary reactive site is the carboxylic acid group at the C5 position.

  • Focus on the Carboxylic Acid: Synthetic transformations involving this molecule predominantly leverage the carboxylic acid functionality for reactions such as esterification, amidation, and conversion to an acid chloride.

Synthetic Pathways: A Comparative Overview

The synthetic routes to these two molecules differ, reflecting their distinct functionalities.

Synthesis of 4-Formyl-3-methylisoxazole-5-carboxylic acid

A common method for the synthesis of 4-Formyl-3-methylisoxazole-5-carboxylic acid involves the cyclization of a suitable precursor. One reported route starts from 3-methyl-4-nitroisoxazole, which reacts with formic acid under acidic conditions.[2]

Synthesis of 4-Formyl-3-methylisoxazole-5-carboxylic_acid 3-Methyl-4-nitroisoxazole 3-Methyl-4-nitroisoxazole Intermediate Intermediate 3-Methyl-4-nitroisoxazole->Intermediate Formic Acid, Acidic Conditions 4-Formyl-3-methylisoxazole-5-carboxylic_acid 4-Formyl-3-methylisoxazole-5-carboxylic_acid Intermediate->4-Formyl-3-methylisoxazole-5-carboxylic_acid Cyclization

Caption: Synthesis of 4-Formyl-3-methylisoxazole-5-carboxylic acid.

Synthesis of 3-Methylisoxazole-5-carboxylic acid

A frequently employed laboratory-scale synthesis of 3-Methylisoxazole-5-carboxylic acid involves the hydrolysis of its corresponding methyl ester.

Synthesis of 3-Methylisoxazole-5-carboxylic_acid Methyl_3-methyl-5-isoxazolecarboxylate Methyl_3-methyl-5-isoxazolecarboxylate 3-Methylisoxazole-5-carboxylic_acid 3-Methylisoxazole-5-carboxylic_acid Methyl_3-methyl-5-isoxazolecarboxylate->3-Methylisoxazole-5-carboxylic_acid NaOH, H₂O, THF, Methanol

Caption: Synthesis of 3-Methylisoxazole-5-carboxylic acid via ester hydrolysis.

Experimental Protocols

General Procedure for the Synthesis of 3-Methylisoxazole-5-carboxylic acid from Methyl 3-methyl-5-isoxazolecarboxylate[3]

Objective: To synthesize 3-Methylisoxazole-5-carboxylic acid via the hydrolysis of its methyl ester.

Materials:

  • Methyl 3-methyl-5-isoxazolecarboxylate (900 mg, 5.8 mmol)

  • Tetrahydrofuran (THF) (2.0 mL)

  • Sodium hydroxide (465 mg, 11.6 mmol)

  • Water (2 mL)

  • Methanol (4 mL)

  • 1 N Hydrochloric acid solution

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a round bottom flask equipped with a magnetic stirrer, add a solution of methyl 3-methyl-5-isoxazolecarboxylate (900 mg, 5.8 mmol) in tetrahydrofuran (2.0 mL).

  • Subsequently, add a solution of sodium hydroxide (465 mg, 11.6 mmol) in water (2 mL) dropwise to the reaction system.

  • Add methanol (4 mL) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 18-20 hours under an argon atmosphere.

  • Upon completion of the reaction, transfer the mixture to a separatory funnel.

  • Adjust the pH of the aqueous phase to 2 with 1 N hydrochloric acid solution.

  • Extract the aqueous phase with ethyl acetate (3 x 35 mL).

  • Combine the organic phases and wash with saturated brine (50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to afford 3-methylisoxazole-5-carboxylic acid as a white solid (660 mg, 90% yield). The product can be used in the next step without further purification.

Applications in Drug Discovery and Development

Both molecules serve as valuable intermediates in the synthesis of pharmaceuticals, albeit with different target applications.

4-Formyl-3-methylisoxazole-5-carboxylic acid is a high-value scaffold for the development of novel peptidomimetics and hybrid peptides.[2] The incorporation of such unnatural amino acid-like structures can enhance metabolic stability and therapeutic potential.[1] Its bifunctional nature allows for the creation of diverse chemical libraries for screening against various biological targets. Research has indicated its potential in the development of anticancer and antimicrobial agents, and as an enzyme inhibitor through covalent bond formation via its formyl group.[2]

3-Methylisoxazole-5-carboxylic acid and its close isomer, 5-methylisoxazole-4-carboxylic acid, are key intermediates in the synthesis of important immunomodulatory drugs. For instance, 5-methylisoxazole-4-carboxylic acid is a crucial building block for Leflunomide and Teriflunomide, which are used to treat autoimmune disorders like rheumatoid arthritis and multiple sclerosis.[5] While not the direct precursor, the chemistry of 3-Methylisoxazole-5-carboxylic acid is highly relevant to this class of compounds. A comparative study of 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide scaffolds revealed significant differences in their metabolic pathways. The N-O bond of the 4-carboxamide is readily cleaved metabolically, while the 3-carboxamide's peptide bond is cleaved instead, leading to different metabolic profiles and potentially altered toxicity and efficacy.[6] This highlights the critical importance of substituent positioning on the isoxazole ring in drug design.

Conclusion: Choosing the Right Tool for the Job

The choice between 4-Formyl-3-methylisoxazole-5-carboxylic acid and 3-Methylisoxazole-5-carboxylic acid is dictated by the specific synthetic strategy and the desired properties of the final product.

  • 4-Formyl-3-methylisoxazole-5-carboxylic acid is the superior choice when a bifunctional building block with two distinct and orthogonal reactive sites is required. Its enhanced electrophilicity and the presence of the formyl group make it ideal for combinatorial chemistry and the synthesis of complex, decorated heterocyclic systems, particularly in the realm of peptidomimetics and covalent inhibitors.

  • 3-Methylisoxazole-5-carboxylic acid is a more traditional, yet highly valuable, building block for introducing the 3-methylisoxazole-5-yl moiety. Its primary utility lies in leveraging its carboxylic acid functionality for amide or ester bond formation, making it a key component in the synthesis of established and novel pharmaceutical agents where the C4 position is intended to be unsubstituted.

By understanding the nuanced differences in their reactivity and synthetic utility, researchers can strategically employ these versatile isoxazole derivatives to accelerate their drug discovery and development programs.

References

Sources

Comparative Reactivity Profile: Isoxazole-4-Carbaldehyde vs. Oxazole-4-Carbaldehyde

[1][2]

Executive Summary

In medicinal chemistry, the choice between isoxazole and oxazole scaffolds is rarely arbitrary. While they are structural isomers (

1

The Core Distinction:

  • Isoxazole-4-carbaldehyde functions as a "masked" 1,3-dicarbonyl equivalent .[2][1] It exhibits higher aldehyde electrophilicity due to the electron-deficient nature of the 1,2-heteroatom bond but suffers from reductive instability (N-O bond cleavage).

  • Oxazole-4-carbaldehyde serves as a robust aromatic linker .[2][1] It offers superior metabolic stability against reduction but presents synthetic challenges under basic conditions due to the high acidity of the C2-proton, leading to undesired ring-opening or lithiation side reactions.

Electronic Structure & Theoretical Basis[1]

To predict reactivity, one must understand the electronic distribution that differentiates the 1,2-azole (isoxazole) from the 1,3-azole (oxazole).

Aromaticity and Basicity

Oxazole is significantly more aromatic than isoxazole.[2][1] The 1,3-arrangement allows for better orbital overlap and delocalization of the lone pair on the nitrogen.

  • Oxazole: Weak base (

    
     of conjugate acid 
    
    
    ).[2][1][3] The ring is relatively stable to reduction.[2][1]
  • Isoxazole: Very weak base (

    
     of conjugate acid 
    
    
    ).[2][1][4] The N-O bond is weak (
    
    
    kcal/mol) and possesses significant single-bond character, making it a "spring-loaded" leaving group under reductive conditions.[1]
Aldehyde Electrophilicity

The formyl group at the C4 position is influenced by the ring's electron density.[2][1]

  • Isoxazole Effect: The adjacent oxygen and nitrogen create a strong dipole, pulling electron density away from the C4 carbon.[1] This makes the isoxazole-4-carbaldehyde more electrophilic , resulting in faster reaction rates in nucleophilic additions (e.g., Knoevenagel condensations) compared to its oxazole counterpart.[1]

  • Oxazole Effect: The C2-N3 double bond character stabilizes the ring, but the C2 position is uniquely acidic.[1] Nucleophiles intended for the aldehyde may inadvertently deprotonate C2 (

    
    ), leading to ring fragmentation (isonitrile formation).[1]
    

Decision Matrix: Reactivity vs. Stability[2]

The following table summarizes the operational differences when handling these derivatives.

FeatureIsoxazole-4-CarbaldehydeOxazole-4-Carbaldehyde
Aldehyde Reactivity High. Rapid condensation with amines/active methylenes.[2][1]Moderate. Slower kinetics; requires activation.[2][1]
Base Stability Moderate. Stable to non-nucleophilic bases (e.g., DIPEA).[1]Low. C2-proton is acidic; strong bases (e.g., BuLi, LDA) cause ring opening.[1]
Reductive Stability Poor. N-O bond cleaves with

, Mo(CO)

, or metabolic enzymes.[1]
High. Stable to standard hydrogenation conditions.[2][1]
Metabolic Fate Ring opens to

-aminoenones (active metabolite precursor).[2][1]
Generally stable; susceptible to CYP450 oxidation at C2/C5.[2][1]
Synthetic Utility Precursor for heterocycle-to-heterocycle transformations.[2][1][5]Stable pharmacophore/linker in final drug candidates.[2][1]

Visualizing Reaction Pathways

The diagram below illustrates the divergent chemical fates of these two isomers when subjected to nucleophiles (Nu-) or reducing agents [H].

ReactivityComparisonIsoxazoleIsoxazole-4-CHO(1,2-Azole)Condensation_IsoProduct: Knoevenagel/Schiff Base(High Yield, Fast)Isoxazole->Condensation_Iso Nucleophile (R-NH2, Active Methylene) RingOpen_IsoProduct: Beta-Aminoenone(Reductive N-O Cleavage)Isoxazole->RingOpen_Iso Reduction (H2/Pd, Mo(CO)6) OxazoleOxazole-4-CHO(1,3-Azole)Condensation_OxProduct: Knoevenagel/Schiff Base(Moderate Yield, C2-Risk)Oxazole->Condensation_Ox Nucleophile (Mild Base) RingOpen_OxSide Product: Isonitrile/Enolate(Base-mediated C2 Deprotonation)Oxazole->RingOpen_Ox Strong Base (LDA, BuLi)

Figure 1: Divergent reactivity pathways.[2][1][3][6][7][8][9] Isoxazole is prone to reductive cleavage, while Oxazole is prone to base-mediated C2-instability.[1]

Experimental Protocols

Protocol A: Knoevenagel Condensation (Aldehyde Reactivity)

Objective: To demonstrate the superior electrophilicity of isoxazole-4-carbaldehyde under mild conditions.

Reagents:

  • Aldehyde: Isoxazole-4-carbaldehyde (1.0 equiv)[2][1]

  • Nucleophile: Meldrum’s acid or Malononitrile (1.1 equiv)[1]

  • Catalyst: L-Proline (10 mol%) or Piperidine (cat.)[1]

  • Solvent: Ethanol (Green/Green-ish) or Water/EtOH (1:1)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of isoxazole-4-carbaldehyde in 5 mL of Ethanol.

  • Addition: Add 1.1 mmol of Meldrum’s acid. The solution may turn slightly yellow.[2][1]

  • Catalysis: Add 10 mol% L-Proline.

  • Reaction: Stir at room temperature (RT) for 30–60 minutes.

    • Note: The oxazole analog typically requires heating to reflux (60-80°C) for 2–4 hours to achieve comparable conversion due to lower electrophilicity.[2][1]

  • Work-up: The product often precipitates directly.[2][1] Filter and wash with cold ethanol.[1]

  • Expected Yield: >90% for isoxazole; ~70-80% for oxazole (often requiring chromatography).[2][1]

Protocol B: Reductive Ring Opening (Isoxazole Specific)

Objective: To utilize the isoxazole ring as a "masked" functionality for synthesizing

Reagents:

  • Substrate: Isoxazole derivative (1.0 equiv)[1]

  • Reagent: Molybdenum Hexacarbonyl [Mo(CO)

    
    ] (0.5 equiv)[1]
    
  • Solvent: Acetonitrile/Water (15:1)[1]

Step-by-Step Workflow:

  • Setup: In a pressure tube or round-bottom flask, dissolve the isoxazole substrate in MeCN:H2O.

  • Reagent Addition: Add Mo(CO)

    
    .
    
    • Safety: Mo(CO)

      
       is toxic and volatile.[2][1] Handle in a fume hood.
      
  • Reflux: Heat the mixture to reflux (approx. 85°C) for 2–4 hours.

  • Monitoring: TLC will show the disappearance of the isoxazole spot and the appearance of a more polar amine spot.[2][1]

  • Mechanism: The low-valent Molybdenum inserts into the weak N-O bond, facilitating cleavage.[2][1]

  • Work-up: Filter through a Celite pad to remove metal residues.[2][1] Concentrate the filtrate.

Mechanistic Insight: The "Leflunomide" Pathway

The instability of the isoxazole ring is not just a synthetic liability; it is a pharmacological feature.[2] The drug Leflunomide is an isoxazole that acts as a prodrug.[2][1] Upon administration, the isoxazole ring opens to form the active metabolite, Teriflunomide (A77 1726).

The diagram below details this specific ring-opening mechanism, which is relevant when designing isoxazole aldehydes for in vivo use.

RingOpeningMechanismStartIsoxazole Drug(Leflunomide)InterBase-CatalyzedRing OpeningStart->Inter C3-H Deprotonation EndActive Metabolite(Cyanoenol/Amide)Inter->End N-O Bond Cleavage

Figure 2: Metabolic activation via isoxazole ring scission (Leflunomide pathway).[1]

References

  • Sperry, J. B., & Wright, D. L. (2005).[1] The application of isoxazoles in the synthesis of natural products and pharmaceutical candidates. Current Opinion in Drug Discovery & Development. (General reference for isoxazole utility).

  • Nitta, M., & Kobayashi, T. (1985).[1] Reductive Ring Opening of Isoxazoles with Mo(CO)6 and Water. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link][1]

  • Auricchio, S., et al. (2008).[1] Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway.[2][10] Drug Metabolism and Disposition.[2][1][10] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[2][1] Synthesis of Isoxazoles. Retrieved from [Link]

  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

Advanced Characterization Guide: UV-Vis Properties of 3-Methylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Properties of 3-Methylisoxazole Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary: The Isoxazole Chromophore

The 3-methylisoxazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids and pyridine rings. Its electronic absorption properties are governed by the delocalization of


-electrons across the N-O bond and the heterocyclic ring. Unlike simple benzene derivatives, the UV-Vis profile of 3-methylisoxazole is highly sensitive to positional isomerism  (3- vs. 5-substitution) and solvatochromic effects .

This guide provides a comparative analysis of the electronic transitions of 3-methylisoxazole derivatives, distinguishing them from their 5-methyl isomers and highlighting the critical role of steric planarity in optical performance.

Electronic Structure & Optical Theory

The Nature of Transitions

The UV absorption of 3-methylisoxazole derivatives is dominated by two primary electronic transitions:

  • 
     Transition (High Intensity):  Typically observed between 210–260 nm . This band corresponds to the conjugation of the heteroaromatic ring. The 3-methyl group induces a hyperconjugative effect, slightly red-shifting (bathochromic shift) the maximum compared to the unsubstituted isoxazole.
    
  • 
     Transition (Lower Intensity):  Often found as a shoulder or weak band around 260–300 nm , arising from the lone pair electrons on the nitrogen and oxygen atoms.
    
The "Flip" Isomer Effect: 3-Methyl vs. 5-Methyl

A critical insight for drug design is the optical distinction between regioisomers.

  • 3-Methyl-5-phenylisoxazole: The phenyl ring at C5 can achieve varying degrees of planarity with the isoxazole core. Steric hindrance is generally lower, allowing better conjugation and a red-shifted

    
     .
    
  • 5-Methyl-3-phenylisoxazole: Placing the phenyl group at C3 often introduces steric clash with the lone pairs or substituents at C4, forcing the ring out of plane (dihedral angle > 50°). This breaks conjugation, resulting in a blue-shifted (hypsochromic)

    
      and lower molar extinction coefficient (
    
    
    
    ).

ElectronicTransitions cluster_0 Ground State cluster_1 Excited State cluster_2 Substituent Effect HOMO HOMO (π) LUMO LUMO (π*) HOMO->LUMO High Intensity (210-260 nm) n_orbital n (Lone Pair) n_orbital->LUMO Low Intensity (>260 nm) Methyl 3-Methyl Group (Hyperconjugation) Methyl->HOMO Destabilizes HOMO (Red Shift)

Figure 1: Energy diagram illustrating the primary electronic transitions in the 3-methylisoxazole scaffold.

Comparative Analysis: Experimental Data

The following data aggregates experimental values from various solvent systems. Note the distinct shift in


 based on the conjugation length and planarity.
Table 1: UV-Vis Absorption Maxima of Key Derivatives
CompoundSubstitution Pattern

(nm)
Solvent

(M⁻¹cm⁻¹)
Key Insight
3-Amino-5-methylisoxazole 3-Amino, 5-Methyl230 Methanol~8,500Base scaffold; amino group dominates auxochromic effect.
Sulfamethoxazole 3-Sulfonamido, 5-Methyl265–270 Neutral pH~16,500Strong conjugation with the sulfonamide phenyl ring.
3-Methyl-5-phenylisoxazole 3-Methyl, 5-Phenyl264 Methanol~12,000Planar conformation allows extended conjugation.
5-Methyl-3-phenylisoxazole 5-Methyl, 3-Phenyl244 Methanol~9,800Hypsochromic shift due to steric twist (non-planar).
3-Methyl-4-nitroisoxazole 3-Methyl, 4-Nitro280–310 EthanolHighStrong "push-pull" system creates significant red shift.
Table 2: Solvatochromic Shifts (3-Methyl-4-nitroisoxazole derivative)

Demonstrating the effect of solvent polarity on the Charge Transfer (CT) band.

SolventPolarity Index (

)

(nm)
Shift TypeMechanism
n-Hexane 0.1278ReferenceNon-polar baseline.
Chloroform 4.1285Red ShiftStabilization of polar excited state.
Methanol 5.1292Red ShiftH-bonding stabilizes the nitro group lone pairs.
DMSO 7.2305Strong RedHigh dielectric constant stabilizes CT state.

Self-Validating Experimental Protocol

To ensure data integrity (Trustworthiness), this protocol includes built-in validation steps.

Objective:

Accurate determination of Molar Extinction Coefficient (


) for a novel 3-methylisoxazole derivative.
Materials:
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Do not use Acetone (cutoff 330 nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Cary 60 or Shimadzu UV-1800).

  • Cuvettes: Quartz (1 cm pathlength). Glass absorbs UV < 300 nm.

Workflow:
  • Baseline Correction (Validation Step 1):

    • Fill both sample and reference cuvettes with pure methanol.

    • Run a baseline scan (200–500 nm).

    • Pass Criteria: Absorbance must be

      
       across the range.
      
  • Stock Solution Preparation:

    • Weigh ~10 mg of derivative (precision

      
       mg).
      
    • Dissolve in 100 mL Methanol (Concentration

      
       µg/mL).
      
    • Sonicate for 5 minutes to ensure complete dissolution.

  • Linearity Check (Validation Step 2):

    • Prepare three dilutions: 100%, 50%, and 25% of Stock.

    • Measure Absorbance (

      
      ) at 
      
      
      
      .[1][2][3]
    • Pass Criteria: Plot

      
       vs. Concentration. 
      
      
      
      must be
      
      
      . If not, aggregation is occurring.
  • Measurement:

    • Scan the sample from 200 to 500 nm.

    • Record

      
      .[1][2][3]
      
    • Calculate

      
      .
      

ExperimentalProtocol Start Start Analysis Baseline Baseline Scan (Solvent Only) Start->Baseline Check1 Abs < 0.002? Baseline->Check1 Prep Prepare Stock (100 µg/mL) Check1->Prep Yes Fail Recalibrate/Clean Check1->Fail No Dilution Prepare Dilutions (100%, 50%, 25%) Prep->Dilution Measure Measure Absorbance Dilution->Measure Check2 Linearity R² > 0.999? Measure->Check2 Calc Calculate ε Check2->Calc Yes Check2->Fail No Fail->Baseline

Figure 2: Self-validating workflow for UV-Vis determination.

References

  • Comparison of 3-methyl vs 5-methyl isoxazole scaffolds: National Institutes of Health (NIH) - PubChem. "3-Methyl-5-phenylisoxazole Compound Summary." [Link]

  • UV-Vis Spectra of Isoxazole-4-carboxylic Acid Derivatives: Acta Crystallographica. "5-Methyl-3-phenylisoxazole-4-carboxylic acid: Crystal structure and planarity analysis." [Link]

  • Solvatochromism in Heterocyclic Dyes: Biointerface Research in Applied Chemistry. "Solvent Effects on the UV-Visible Absorption Spectra of 3-Methyl-5-(Phenylamino) Thiophene Dyes." [Link]

  • Degradation and Spectra of 3-Amino-5-methylisoxazole: MDPI. "Degrading Characterization of Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole." [Link]

  • Protocol Validation Standards: Agilent Technologies. "Determination of Protein Extinction Coefficients and Concentration by UV-Vis." [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Formyl-3-methylisoxazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Formyl-3-methylisoxazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.